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  • Product: 2-(3-nitro-1H-pyrazol-1-yl)ethanol
  • CAS: 956951-01-2

Core Science & Biosynthesis

Foundational

"physicochemical properties of 2-(3-nitro-1H-pyrazol-1-yl)ethanol"

Topic: Physicochemical Properties and Synthetic Utility of 2-(3-nitro-1H-pyrazol-1-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Engineers, and Energetic Materials...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties and Synthetic Utility of 2-(3-nitro-1H-pyrazol-1-yl)ethanol Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Engineers, and Energetic Materials Scientists

Executive Technical Summary

Compound Identity: 2-(3-nitro-1H-pyrazol-1-yl)ethanol CAS Registry Number: 956951-01-2 Molecular Formula: C


H

N

O

[1][2]

2-(3-nitro-1H-pyrazol-1-yl)ethanol represents a critical bifunctional scaffold in modern heterocyclic chemistry. Characterized by an electron-deficient nitro-pyrazole core coupled with a nucleophilic hydroxyethyl tail, this molecule serves as a "Janus" intermediate. In pharmaceutical development, it functions as a pharmacophore precursor for antimicrobial and antiparasitic agents (specifically targeting anaerobic organisms). In the field of energetic materials, it acts as a precursor for plasticizers and insensitive munitions components, where the hydroxyl group allows for curing into polyurethane binders or further nitration to nitrate esters.

This guide provides a rigorous analysis of its physicochemical profile, a validated synthesis protocol, and a structural characterization workflow designed to ensure batch-to-batch consistency.

Physicochemical Data Profile

The following data consolidates experimental observations with high-confidence predictive models where specific experimental values are proprietary or variable.

Table 1: Core Physical Properties
PropertyValue / RangeConfidence LevelRelevance
Molecular Weight 157.13 g/mol ExactStoichiometric calculations
Appearance Yellow to Orange Crystalline SolidExperimentalNitro-group conjugation chromophore
Density 1.53 ± 0.1 g/cm³PredictedHigh density is favorable for energetic performance
Boiling Point 343.5 ± 22.0 °C (at 760 mmHg)PredictedHigh thermal stability window
pKa (Alcohol) 14.23 ± 0.10PredictedReactivity of the hydroxyl tail
LogP -0.36 to 0.22Experimental/Calc.[3][4][5][6]Amphiphilic; soluble in polar organic solvents
H-Bond Donors 1 (Hydroxyl)ExactCrystal packing and solubility
H-Bond Acceptors 4 (N-pair, NO2, O)ExactReceptor binding affinity
Table 2: Solubility Profile (at 25°C)
SolventSolubility RatingOperational Note
DMSO High (>100 mg/mL)Preferred solvent for NMR and biological assays
Methanol/Ethanol Moderate to HighGood for recrystallization
Water ModerateSoluble due to hydroxyethyl chain and polarity
Dichloromethane Low to ModerateExtraction solvent
Hexanes InsolubleAnti-solvent for precipitation

Molecular Architecture & Reactivity[2]

Understanding the electronic distribution is vital for controlling downstream chemistry.

  • The Nitro-Pyrazole Core: The nitro group at position 3 is strongly electron-withdrawing (

    
     effects). This decreases the electron density of the pyrazole ring, making it less susceptible to electrophilic aromatic substitution but highly stable against oxidation.
    
  • Regiochemistry (N1 vs. N2): The parent compound, 3-nitropyrazole, exists in tautomeric equilibrium. However, alkylation with 2-chloroethanol locks the structure. The N-alkylation typically occurs at the nitrogen furthest from the steric bulk of the nitro group (N1), yielding the 1,3-isomer.

  • The Hydroxyethyl Handle: The pendant alcohol is a primary alcohol, unhindered and chemically versatile. It can undergo:

    • Esterification: With carboxylic acids (prodrug formation).

    • Nitration: With HNO

      
      /H
      
      
      
      SO
      
      
      to form nitrate esters (energetic plasticizers).
    • Appel Reaction: Conversion to alkyl halides for cross-coupling.

Validated Synthesis Protocol

Objective: Regioselective synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol via N-alkylation.

Reagents
  • 3-Nitro-1H-pyrazole (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step Methodology
  • Deprotonation:

    • Charge a flame-dried round-bottom flask with 3-nitro-1H-pyrazole and anhydrous DMF under Argon atmosphere.

    • If using NaH: Cool to 0°C. Add NaH portion-wise. Stir for 30 mins until H

      
       evolution ceases. (Result: Formation of pyrazolate anion).
      
    • If using K

      
      CO
      
      
      
      : Add solid base at room temperature.
  • Alkylation:

    • Add 2-chloroethanol dropwise via syringe to the reaction mixture.

    • Heat the mixture to 80°C (for K

      
      CO
      
      
      
      ) or 60°C (for NaH) and stir for 6-12 hours.
    • Monitoring: Check via TLC (Ethyl Acetate:Hexane 1:1). The starting material (lower R

      
      ) should disappear.
      
  • Work-up:

    • Cool to room temperature.[2][7]

    • Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate as a solid.[8][9]

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Recrystallize from hot Ethanol or an Ethanol/Water mixture.

    • Target Yield: 75-85%.

Workflow Visualization

SynthesisWorkflow Start Start: 3-Nitro-1H-pyrazole Base Add Base (NaH or K2CO3) Solvent: DMF/ACN Start->Base Intermediate Intermediate: Pyrazolate Anion Base->Intermediate Deprotonation Alkylation Add 2-Chloroethanol Heat (60-80°C, 6-12h) Intermediate->Alkylation SN2 Reaction Quench Quench: Ice Water Alkylation->Quench Extraction Extract: Ethyl Acetate Wash: Brine Quench->Extraction Purification Recrystallization (Ethanol) Extraction->Purification Final Product: 2-(3-nitro-1H-pyrazol-1-yl)ethanol Purification->Final

Figure 1: Step-by-step synthetic pathway for the N-alkylation of 3-nitropyrazole.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[8][9]
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~8.0 ppm (d, 1H, Pyrazole H-5): The proton adjacent to the nitro group is deshielded.
      
    • 
       ~6.9 ppm (d, 1H, Pyrazole H-4): Upfield from H-5.
      
    • 
       ~4.9 ppm (t, 1H, OH): Hydroxyl proton (exchangeable with D
      
      
      
      O).
    • 
       ~4.2 ppm (t, 2H, N-CH 
      
      
      
      ): Methylene adjacent to nitrogen.
    • 
       ~3.8 ppm (m, 2H, CH 
      
      
      
      -OH): Methylene adjacent to oxygen.
Infrared Spectroscopy (FT-IR)
  • 3300-3400 cm

    
    :  Broad O-H stretch (Alcohol).
    
  • 1530-1550 cm

    
    :  Asymmetric NO
    
    
    
    stretch.
  • 1350-1370 cm

    
    :  Symmetric NO
    
    
    
    stretch.
  • 3100-3150 cm

    
    :  C-H stretch (Aromatic/Heterocyclic).
    

Applications & Strategic Utility

A. Pharmaceutical Development

The 3-nitropyrazole moiety acts as a bioisostere for imidazole derivatives (like metronidazole).

  • Mechanism: The nitro group is enzymatically reduced in anaerobic bacteria/protozoa to form reactive radical species that damage DNA.

  • Advantage: The hydroxyethyl tail improves water solubility and bioavailability compared to the bare nitropyrazole, while offering a site for conjugation to delivery vectors.

B. Energetic Materials

In the context of propellants and explosives:

  • Plasticizers: The compound can be used to synthesize energetic plasticizers that lower the glass transition temperature (

    
    ) of polymer binders while contributing to the overall energy budget (unlike inert plasticizers).
    
  • Insensitivity: Nitro-pyrazoles generally exhibit lower sensitivity to impact and friction compared to nitro-benzenes, making them safer for handling (IM - Insensitive Munitions compliant).

Application Decision Tree

ApplicationTree Root 2-(3-nitro-1H-pyrazol-1-yl)ethanol Pharma Pharma Pathway Root->Pharma Energetics Energetics Pathway Root->Energetics BioAssay Antimicrobial Screening (Anaerobes) Pharma->BioAssay Prodrug Esterification (Improve Lipophilicity) Pharma->Prodrug Nitration Nitration (HNO3/Ac2O) -> Nitrate Ester Energetics->Nitration Polymer Polyurethane Synthesis (Energetic Binder) Energetics->Polymer

Figure 2: Strategic utilization pathways in drug discovery and energetic materials science.

Safety & Handling

  • Explosion Hazard: While less sensitive than polynitro compounds, all nitro-heterocycles should be treated as potential energetic materials. Do not subject to grinding or high friction.

  • Toxicity: Likely toxic if swallowed. Nitroaromatics are often mutagenic (Ames positive). Use full PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • LookChem. (n.d.). 2-(3-nitro-1H-pyrazol-1-yl)ethanol - Physicochemical Properties and Suppliers. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2021). 2-[1-(2-Nitrophenyl)pyrazol-3-yl]ethanol Compound Summary. (Used for comparative spectral data of similar nitro-pyrazole ethanols). Retrieved from [Link]

  • ResearchGate. (2025). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023). Synthesis and Anthelmintic Activity of Pyrazole Derivatives. (Context for biological activity of pyrazole-ethanol scaffolds). Retrieved from [Link]

Sources

Exploratory

2-(3-Nitro-1H-pyrazol-1-yl)ethanol: Technical Profile & Synthesis Guide

Executive Summary 2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS 956951-01-2 ) is a functionalized heterocyclic intermediate critical in the development of high-energy density materials (HEDMs) and pharmaceutical scaffolds. Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS 956951-01-2 ) is a functionalized heterocyclic intermediate critical in the development of high-energy density materials (HEDMs) and pharmaceutical scaffolds. Characterized by a nitro-substituted pyrazole ring with a hydroxyethyl tail, it serves as a dual-utility precursor: the nitro group provides energetic potential or a handle for reduction to amines, while the hydroxyl group offers a site for esterification (e.g., to nitrate esters) or further alkylation.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via regioselective N-alkylation, physicochemical properties, and downstream applications in energetic plasticizers and bioactive molecule design.

Chemical Profile & Identity

Property Data
CAS Number 956951-01-2
IUPAC Name 2-(3-Nitro-1H-pyrazol-1-yl)ethanol
Synonyms 1-(2-Hydroxyethyl)-3-nitropyrazole; 3-Nitro-1-pyrazoleethanol
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in polar organic solvents (DMSO, DMF, Ethanol), Water
Key Functional Groups Nitro (-NO₂), Hydroxyl (-OH), Pyrazole (N-N heterocycle)

Synthesis Protocol: Regioselective N-Alkylation

The primary synthetic route involves the N-alkylation of 3-nitro-1H-pyrazole (CAS 26621-44-3) with 2-chloroethanol or ethylene oxide . A critical challenge in this synthesis is controlling regioselectivity between the N1-alkylation (yielding the target 3-nitro isomer) and N2-alkylation (yielding the 5-nitro isomer).

Reaction Mechanism & Regiochemistry

The 3-nitropyrazole starting material exists in tautomeric equilibrium. Under basic conditions, the pyrazolate anion is formed. Alkylation at the nitrogen adjacent to the carbon bearing the nitro group (N2) is sterically hindered and electronically less favored compared to the distal nitrogen (N1). Therefore, the 1,3-isomer (Target) is thermodynamically and kinetically favored over the 1,5-isomer.

Experimental Workflow
Reagents:
  • Substrate: 3-Nitro-1H-pyrazole (1.0 eq)

  • Alkylating Agent: 2-Chloroethanol (1.2 – 1.5 eq) or Ethylene Oxide

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate alkylation via Finkelstein reaction in situ.

Step-by-Step Protocol:
  • Deprotonation: Charge a reaction vessel with 3-nitro-1H-pyrazole and DMF. Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.

  • Alkylation: Add 2-chloroethanol dropwise. If using KI (0.1 eq), add it prior to the alkyl halide.

  • Heating: Heat the mixture to 80–90°C for 6–12 hours. Monitor conversion via TLC (eluent: Ethyl Acetate/Hexane) or HPLC.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off inorganic salts (KCl/K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove DMF.

    • Dissolve the residue in Ethyl Acetate and wash with water (to remove unreacted 2-chloroethanol and traces of DMF) and brine.

  • Purification: The crude product is often an oil or low-melting solid. Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂) if the 1,5-isomer is present in significant quantities.

Synthesis Visualization

Synthesis_Pathway Start 3-Nitro-1H-pyrazole (CAS 26621-44-3) Intermediate Pyrazolate Anion (Nucleophile) Start->Intermediate Deprotonation Reagents Reagents: 2-Chloroethanol K2CO3 / DMF 80°C Target TARGET: 2-(3-Nitro-1H-pyrazol-1-yl)ethanol (Major Isomer) Reagents->Target N1 Alkylation (Sterically Favored) Byproduct Byproduct: 2-(5-Nitro-1H-pyrazol-1-yl)ethanol (Minor Isomer) Reagents->Byproduct N2 Alkylation (Sterically Hindered) Intermediate->Reagents S_N2 Attack

Figure 1: Synthetic pathway illustrating the regioselective alkylation of 3-nitropyrazole to yield the target ethanol derivative.

Characterization & Analytics

To validate the identity of CAS 956951-01-2, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Pyrazole Ring: Two doublets (or d/d) in the aromatic region (~7.0 – 8.5 ppm). The proton at C5 (adjacent to N1) typically shifts downfield.

    • Ethyl Linker:

      • Triplets at ~4.2 ppm (N-CH₂) and ~3.8 ppm (CH₂-OH).

      • Broad singlet for -OH (exchangeable with D₂O).

  • ¹³C NMR:

    • Signals for pyrazole carbons (C3-NO₂, C4, C5).[1][2]

    • Aliphatic signals for -N-CH₂- and -CH₂-OH (~50-60 ppm).

Vibrational Spectroscopy (FT-IR)
  • NO₂ Group: Asymmetric stretch at ~1530–1550 cm⁻¹; Symmetric stretch at ~1340–1360 cm⁻¹.

  • OH Group: Broad absorption at 3200–3400 cm⁻¹.

  • C=N / C=C: Ring stretches at 1400–1500 cm⁻¹.

Applications in Research & Development

Energetic Materials (HEDMs)

The compound is a vital intermediate for Energetic Plasticizers .

  • Nitration: The hydroxyl group can be esterified with 98% HNO₃/Ac₂O to form the Nitrate Ester (2-(3-nitro-1H-pyrazol-1-yl)ethyl nitrate).

  • Utility: This derivative adds energy content (oxygen balance) while improving the mechanical properties of propellant binders compared to inert plasticizers.

Pharmaceutical Intermediates
  • Reduction: The nitro group can be reduced (H₂/Pd-C or Fe/HCl) to an amine (CAS 84407-13-6), creating a 2-(3-amino-1H-pyrazol-1-yl)ethanol scaffold.

  • Linker Chemistry: The hydroxyethyl arm serves as a spacer, allowing the bioactive pyrazole core to be tethered to other pharmacophores in fragment-based drug discovery (FBDD).

Application Workflow Diagram

Applications Compound 2-(3-Nitro-1H-pyrazol-1-yl)ethanol (CAS 956951-01-2) Nitration Reagent: HNO3 / Ac2O Compound->Nitration Esterification Reduction Reagent: H2 / Pd-C Compound->Reduction Nitro Reduction NitrateEster PRODUCT A: Nitrate Ester Derivative (Energetic Plasticizer) Nitration->NitrateEster High Energy Yield Amine PRODUCT B: 3-Amino-pyrazole Derivative (Bioactive Scaffold) Reduction->Amine Pharma Intermediate

Figure 2: Divergent application pathways for CAS 956951-01-2 in energetic materials and pharmaceutical synthesis.

Safety & Handling

  • Hazard Class: While less sensitive than polynitro compounds, mono-nitro pyrazoles should be treated as potentially energetic .

  • Handling: Use non-sparking tools. Avoid heating dry solids beyond 100°C unless thermal stability is established (DSC/TGA).

  • Toxicity: GHS Classification typically includes H302 (Harmful if swallowed) and H315/H319 (Skin/Eye Irritation).

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • Sigma-Aldrich. 2-(3-nitro-1H-pyrazol-1-yl)ethanol Product Page. Retrieved from

  • PubChem. 2-(3-nitro-1H-pyrazol-1-yl)ethanol Compound Summary. National Library of Medicine. Retrieved from

  • LookChem. CAS 956951-01-2 Basic Information. Retrieved from

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from

  • ChemicalBook. 2-(4-Amino-1H-pyrazol-1-yl)ethanol Synthesis and Precursors. Retrieved from

Sources

Foundational

Comprehensive Guide to the Crystal Structure of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

This guide provides an in-depth technical analysis of the structural characteristics, synthesis, and crystallographic properties of 2-(3-nitro-1H-pyrazol-1-yl)ethanol . It is designed for researchers in energetic materia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural characteristics, synthesis, and crystallographic properties of 2-(3-nitro-1H-pyrazol-1-yl)ethanol . It is designed for researchers in energetic materials and pharmaceutical structural biology.

Executive Summary & Chemical Context

2-(3-nitro-1H-pyrazol-1-yl)ethanol is a functionalized nitro-pyrazole derivative characterized by a planar, electron-deficient aromatic ring coupled with a flexible hydroxyethyl tail. This molecule represents a critical scaffold in two major fields:

  • Energetic Materials: As a precursor for high-density, low-sensitivity explosives where the hydroxyl group serves as a handle for further nitration (e.g., to nitrate esters).

  • Medicinal Chemistry: As a polar pharmacophore where the pyrazole ring acts as a bioisostere and the ethanol chain facilitates water solubility and hydrogen bonding.

The crystal structure is governed by a competition between the pi-stacking forces of the nitro-pyrazole core and the directional hydrogen bonding of the hydroxyethyl side chain.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by a controlled crystallization gradient is required.

Synthetic Pathway (N-Alkylation)

The most robust route involves the regioselective N-alkylation of 3-nitro-1H-pyrazole. The reaction must be controlled to favor the N1 isomer over the N2 isomer, although the steric bulk of the nitro group naturally favors N1 substitution.

Reagents:

  • Precursor: 3-Nitro-1H-pyrazole (CAS: 26621-44-3)

  • Alkylating Agent: 2-Bromoethanol (or Ethylene Oxide for industrial scale)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN.

  • Add

    
     (1.5 eq) and stir at room temperature for 30 min to deprotonate the pyrazole.
    
  • Add 2-bromoethanol (1.2 eq) dropwise.

  • Reflux at 80°C for 6-8 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Filter inorganic salts and evaporate solvent.

  • Purification: Recrystallize the crude solid from hot ethanol.

Crystallization for X-Ray Diffraction

Single crystals are best grown using a slow evaporation technique to allow the flexible ethanol tail to adopt its most thermodynamically stable conformation.

  • Solvent System: Ethanol/Water (9:1 v/v) or Pure Methanol.

  • Method: Dissolve 50 mg of purified compound in 5 mL of warm solvent. Filter into a clean vial. Cover with parafilm and poke 3-4 small holes. Allow to stand undisturbed at ambient temperature (20-25°C) for 5-7 days.

  • Target Morphology: Colorless to pale yellow blocks or prisms.

Crystallographic Analysis (Structural Core)

Molecular Geometry

The molecule consists of two distinct domains with contrasting geometric preferences:

  • The Nitro-Pyrazole Core: This unit is essentially planar. The nitro group (

    
    ) at position 3 is conjugated with the pyrazole ring. Torsion angles between the nitro group and the ring plane are typically minimal (< 10°) to maximize resonance stabilization.
    
  • The Hydroxyethyl Tail: The ethyl chain (

    
    ) introduces flexibility. In the crystal lattice, this tail typically adopts a gauche  or anti  conformation to facilitate intermolecular hydrogen bonding.
    
Supramolecular Architecture & Hydrogen Bonding

The crystal packing is dominated by a 3D hydrogen-bonding network. Unlike unfunctionalized nitro-pyrazoles which rely solely on pi-stacking, this molecule utilizes the hydroxyl group ($ -OH $) as both a donor and an acceptor.

Key Interactions:

  • Primary H-Bond (Strong):

    
    
    
    • The hydroxyl proton acts as a donor to the lone pair of the pyridine-like nitrogen (

      
      ) of a neighboring molecule.
      
    • Distance: ~2.8 Å.

  • Secondary H-Bond (Medium):

    
    
    
    • The hydroxyl proton may alternatively donate to one of the nitro group oxygens.

  • Pi-Stacking:

    • The electron-deficient nitro-pyrazole rings stack in parallel displaced layers (centroid-centroid distance ~3.6 - 3.8 Å).

Predicted Unit Cell Parameters

Based on analogous structures (e.g., 5-(3-nitro-1H-pyrazol-4-yl)tetrazole and N-alkyl-nitropyrazoles), the expected crystallographic data is:

ParameterValue (Typical Range)
Crystal System Monoclinic or Orthorhombic
Space Group

or

Z (Molecules/Unit Cell) 4
Density (

)
1.45 - 1.55 g/cm³
Packing Coefficient ~68-72%

Visualizations

Synthesis & Crystallization Workflow

The following diagram outlines the logical flow from raw materials to single crystal isolation.

SynthesisWorkflow Start 3-Nitro-1H-pyrazole Reaction Reflux (MeCN, 80°C) N-Alkylation Start->Reaction Reagent 2-Bromoethanol + K2CO3 Reagent->Reaction Crude Crude Product (Mixture) Reaction->Crude 6-8 hrs Purification Recrystallization (Ethanol) Crude->Purification CrystalGrowth Slow Evaporation (EtOH/H2O) Purification->CrystalGrowth Final Single Crystal (X-Ray Quality) CrystalGrowth->Final 5-7 Days

Caption: Step-by-step synthesis and crystallization pathway for isolating 2-(3-nitro-1H-pyrazol-1-yl)ethanol crystals.

Hydrogen Bonding Network Topology

This diagram illustrates the competing intermolecular forces that define the crystal lattice.

HBonding MolA Molecule A (Donor -OH) MolB Molecule B (Acceptor N2) MolA->MolB Primary H-Bond (O-H...N) MolC Molecule C (Acceptor -NO2) MolA->MolC Secondary H-Bond (O-H...O) PiStack Pi-Pi Stacking (Ring-Ring) MolA->PiStack Lattice 3D Supramolecular Network MolB->Lattice MolC->Lattice PiStack->Lattice

Caption: Schematic of the intermolecular interaction topology driving crystal packing stability.

References

  • Synthesis of N-alkyl-3-nitropyrazoles: ChemicalBook & GuideChem Databases. "3-Nitro-1H-pyrazole synthesis and properties."

  • Analogous Crystal Structure (Tetrazole derivative): Shkineva, T. et al. "Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole." IUCrData, 2022. (Note: Generalized link to IUCr for verification).

  • Analogous Crystal Structure (Ethanol tail): Reger, D. L. et al. "2,2,2-Tris(pyrazol-1-yl)ethanol." Acta Crystallographica Section E, 2010.

  • Energetic Properties of Nitro-pyrazoles: ResearchGate. "Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole."

Exploratory

"toxicology profile of 2-(3-nitro-1H-pyrazol-1-yl)ethanol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Toxicology Profile of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

CAS Registry Number: 956951-01-2 Molecular Formula: C₅H₇N₃O₃ Synonyms: 1-(2-Hydroxyethyl)-3-nitropyrazole; 3-Nitro-1H-pyrazole-1-ethanol

Executive Technical Summary

2-(3-nitro-1H-pyrazol-1-yl)ethanol is a functionalized heterocyclic intermediate primarily utilized in the synthesis of pharmaceutical scaffolds and, to a lesser extent, in the development of energetic plasticizers. Its core structure features a 3-nitropyrazole moiety—a known toxophore capable of redox cycling—linked to an ethyl alcohol chain that modifies solubility and lipophilicity.

For researchers and drug developers, this compound presents a dual-hazard profile :

  • Chemical Reactivity: It serves as a precursor to 2-(4-amino-1H-pyrazol-1-yl)ethanol (CAS 84407-13-6), a key building block in kinase inhibitor discovery (e.g., Takeda Pharmaceutical patents).

  • Toxicological Liability: The nitro group at the 3-position confers potential genotoxicity (Ames positive liability) and oxidative stress capability, necessitating rigorous safety controls during handling and early-stage ADMET screening.

Physicochemical & Molecular Properties

Understanding the physicochemical baseline is critical for predicting bioavailability and environmental fate. The hydroxyethyl tail significantly alters the profile compared to the parent 3-nitropyrazole.

PropertyValue / EstimateImpact on Toxicology
Molecular Weight 157.13 g/mol Low MW facilitates rapid absorption via inhalation or dermal routes.
Physical State Solid (Crystalline)Dust inhalation hazard; requires local exhaust ventilation (LEV).
Solubility Moderate (Water/Polar Organics)The -OH group increases aqueous solubility compared to alkyl-nitropyrazoles, enhancing systemic distribution.
LogP (Predicted) ~0.2 - 0.5Low lipophilicity suggests limited bioaccumulation but rapid clearance via renal pathways.
Boiling Point >250°C (Predicted)Low volatility; inhalation risk is primarily from particulate dust, not vapor.

Toxicological Hazards & Mechanisms

Acute Toxicity Profile (GHS Classification)

Based on structural analogs (3-nitropyrazole) and vendor safety data (BLDPharm, Fisher Scientific), the compound is classified under Category 4 for oral toxicity.

  • Oral (H302): Harmful if swallowed. Estimated LD50 (Rat) is likely in the range of 300–2000 mg/kg.

  • Skin/Eye (H315/H319): Causes skin irritation and serious eye irritation.[1] The parent compound (3-nitropyrazole) causes serious eye damage (Category 1); the ethanol derivative is slightly attenuated but remains an irritant.

  • Inhalation (H335): May cause respiratory tract irritation.[1][2]

Toxicodynamics: The Nitro-Reduction Pathway

The primary mechanism of toxicity for 2-(3-nitro-1H-pyrazol-1-yl)ethanol lies in the metabolic activation of the nitro group. In hypoxic environments (or via specific reductases), the nitro group undergoes stepwise reduction.

Key Toxicological Events:

  • Redox Cycling: The nitro radical anion can react with molecular oxygen to generate superoxide anions (

    
    ), leading to oxidative stress and cellular damage.
    
  • DNA Adduct Formation: The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA, posing a mutagenic risk.

Figure 1: Metabolic Activation & Toxicity Pathway

NitroMetabolism Parent 2-(3-nitro-1H-pyrazol-1-yl)ethanol (Parent Compound) NitroRadical Nitro Radical Anion (R-NO2•-) Parent->NitroRadical Nitroreductase (Type I/II) NitroRadical->Parent O2 -> Superoxide Nitroso Nitroso Intermediate (R-NO) NitroRadical->Nitroso Reduction ROS ROS Generation (Oxidative Stress) NitroRadical->ROS Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- Reduction Amine Amino Metabolite (Excretable) Hydroxylamine->Amine Detoxification DNA DNA Adducts (Genotoxicity) Hydroxylamine->DNA Covalent Binding

Caption: Stepwise reduction of the nitro moiety. The Hydroxylamine intermediate represents the critical genotoxic checkpoint.

Experimental Protocols for Safety Assessment

For drug development professionals utilizing this intermediate, the following workflows ensure safety compliance and data integrity.

Protocol A: Genotoxicity Screening (Ames Test)

Given the nitro group, this compound is a "structure of concern" for mutagenicity.

  • Objective: Assess mutagenic potential in Salmonella typhimurium.

  • Strains: TA98, TA100 (standard), and TA98NR/TA100NR (nitroreductase-deficient strains) to confirm nitro-group dependence.

  • Method:

    • Prepare stock solution in DMSO (solubility check required).

    • Treat strains with/without S9 metabolic activation fraction.

    • Critical Control: Use 4-nitroquinoline-1-oxide (4-NQO) as a positive control for nitro-specific mutagenicity.

    • Interpretation: A positive result in standard strains but negative in NR strains confirms nitro-reduction as the mechanism.

Protocol B: Synthesis & Handling (Reduction to Amine)

The most common application is the reduction to 2-(4-amino-1H-pyrazol-1-yl)ethanol. This step eliminates the nitro-toxophore but introduces pyrophoric risks if using catalytic hydrogenation.

Figure 2: Synthesis & Safety Workflow

SynthesisSafety Start Start: 2-(3-nitro-1H-pyrazol-1-yl)ethanol Solvent Dissolve in EtOH/MeOH (Inert Atmosphere) Start->Solvent Catalyst Add Pd/C (10%) Warning: Pyrophoric when dry Solvent->Catalyst Hydrogenation H2 Atmosphere (Balloon/Parr) Monitor Pressure Catalyst->Hydrogenation Filtration Filter over Celite (Keep wet to prevent ignition) Hydrogenation->Filtration Product Isolate: 2-(4-amino-1H-pyrazol-1-yl)ethanol Filtration->Product

Caption: Reduction workflow emphasizing safety controls for pyrophoric catalysts often used with this intermediate.

Handling & Environmental Controls

  • Engineering Controls:

    • Containment: Handle only in a chemical fume hood.

    • HEPA Filtration: Required if handling powder form to prevent dust exposure.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical safety goggles (ANSI Z87.1). Face shield recommended during synthesis scale-up.

    • Skin: Nitrile gloves (0.11 mm minimum thickness). Breakthrough time is likely >480 min due to polarity, but change immediately upon splash.

  • Spill Response:

    • Do not sweep dry dust (static ignition risk). Wet with water/alcohol and wipe up.

    • Treat waste as hazardous (P-listed equivalent due to nitro moiety).

References

  • PubChem. (n.d.). 3-Nitropyrazole Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Takeda Pharmaceutical Company. (2010). Patent Application: Heterocyclic Compounds as Kinase Inhibitors.
  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Nitropyrazole Hazards. Retrieved from [Link]

Sources

Foundational

The 3-Nitropyrazole Scaffold: A Technical Guide to Synthesis and Application

The following technical guide details the synthesis, properties, and applications of 3-nitropyrazole derivatives. Executive Summary The 3-nitropyrazole moiety represents a "Janus-faced" scaffold in modern organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, properties, and applications of 3-nitropyrazole derivatives.

Executive Summary

The 3-nitropyrazole moiety represents a "Janus-faced" scaffold in modern organic chemistry. On one side, it serves as a critical precursor for Insensitive High-Energy Materials (IHEMs) , offering densities and detonation velocities comparable to RDX but with significantly lower sensitivity. On the other, it functions as a bio-isostere in Medicinal Chemistry , particularly in the development of antimicrobial pyrazolo[1,5-d][1,2,4]triazinones.

This guide provides a rigorous analysis of the synthetic pathways, mechanistic underpinnings, and application protocols for this versatile heterocycle.

Part 1: Synthetic Architecture & Causality

The synthesis of 3-nitropyrazole derivatives is governed by the unique electronic properties of the pyrazole ring. Direct electrophilic aromatic substitution (EAS) of pyrazole typically occurs at the C4 position due to the directing effect of the pyrrole-like nitrogen. Accessing the C3 position —critical for both energetic and pharmaceutical applications—requires a "relay" strategy involving kinetic N-nitration followed by thermodynamic rearrangement.

The Core Mechanism: N-to-C Nitro Migration

The industry-standard route to 3-nitropyrazole (3-NP) utilizes a thermal rearrangement of 1-nitropyrazole. This is not merely a procedural step but a exploitation of thermodynamic stability.

  • Step 1 (Kinetic Control): Pyrazole reacts with acetyl nitrate (generated in situ) to form 1-nitropyrazole. The N-N bond is formed rapidly.

  • Step 2 (Thermodynamic Control): Heating 1-nitropyrazole (typically in high-boiling solvents like anisole or benzonitrile) induces a [1,5]-sigmatropic shift (or an intermolecular radical mechanism depending on conditions) moving the nitro group to the C3 position.

Expert Insight: The choice of solvent for the rearrangement is critical. Anisole is preferred not just for its boiling point (~154°C) but because it acts as a radical scavenger, suppressing side reactions during the migration.

Visualization of the Synthetic Pathway

The following diagram illustrates the divergence between energetic and pharmaceutical synthesis routes starting from the core 3-NP scaffold.

G cluster_legend Application Domains Pyrazole Pyrazole (Starting Material) N_Nitro 1-Nitropyrazole (Kinetic Intermediate) Pyrazole->N_Nitro Ac2O / HNO3 < 10°C Three_NP 3-Nitropyrazole (3-NP) (Core Scaffold) N_Nitro->Three_NP Thermal Rearrangement 150-170°C (Anisole) DNP 3,4-Dinitropyrazole (3,4-DNP) Three_NP->DNP Mixed Acid Nitration (H2SO4/HNO3) N_Alk N-Alkylated Intermediates Three_NP->N_Alk R-X / Base (Regioselective) Salts Energetic Salts (Ammonium/Metal) DNP->Salts Neutralization (NH3/NaOH) Triazinone Pyrazolo-triazinones (Antimicrobial) N_Alk->Triazinone Cyclization Cascade key1 Energetics (Red) key2 Pharma (Blue)

Caption: Divergent synthesis of 3-nitropyrazole derivatives showing the critical thermal rearrangement step.

Part 2: High-Energy Materials (Energetics)[1][2][3]

The primary application of 3-nitropyrazole derivatives is in the formulation of melt-cast explosives. The target molecule is often 3,4-Dinitropyrazole (3,4-DNP) .[1][2]

Why 3,4-DNP?

3,4-DNP is engineered to replace TNT and Composition B. It solves the "sensitivity vs. power" trade-off:

  • Density: 1.67 g/cm³ (Higher density = higher detonation pressure).

  • Oxygen Balance: Improved over mononitro derivatives, leading to more complete combustion.

  • Safety: The pyrazole ring's aromaticity confers stability, making it less sensitive to impact than RDX.

Comparative Energetic Data

The following table contrasts 3,4-DNP with standard military explosives.

PropertyTNT (Standard)RDX (High Performance)3,4-DNP (Target)
Density (g/cm³) 1.651.821.67
Melting Point (°C) 8020486 - 88
Detonation Velocity (m/s) 6,9008,750~7,760
Impact Sensitivity (J) 157.5> 20 (Less Sensitive)

Data synthesized from Wang et al. and comparative energetic material databases.

Part 3: Pharmaceutical Applications[4]

While less voluminous than energetics, the pharmaceutical literature highlights the 3-nitro group as a key pharmacophore for bioactivity.

Mechanism of Action: The Pyrazolotriazinone Pathway

Recent studies (Zapol'skii et al.) have demonstrated that 3-nitropyrazoles can be cyclized to form pyrazolo[1,5-d][1,2,4]triazin-7(6H)-ones .[3]

  • Bioactivity: These fused ring systems exhibit potent antibacterial activity against Gram-positive bacteria.

  • Causality: The nitro group at C3 is essential for the electronic distribution required for the intramolecular cyclization with hydrazine carboxylates. Reduction of this nitro group after cyclization yields amino-derivatives with enhanced cytotoxicity profiles.

Part 4: Experimental Protocols

Protocol A: Optimized Synthesis of 3,4-Dinitropyrazole (3,4-DNP)

This protocol is adapted from the optimized conditions reported by Wang et al. to ensure safety and yield.

Safety Warning: This reaction involves fuming nitric acid and exothermic steps. Perform behind a blast shield.

Reagents:

  • 3-Nitropyrazole (3-NP)[1][2][4]

  • Fuming Nitric Acid (98%)

  • Concentrated Sulfuric Acid (98%)

  • Ice water

Workflow:

  • Dissolution: Dissolve 3-NP in concentrated sulfuric acid (Ratio: 1g 3-NP : 2mL H2SO4) in a round-bottom flask. Maintain temperature at 20-25°C.

  • Acid Preparation: Separately prepare a mixed acid solution of HNO3 and H2SO4 (Volume ratio 1:1).

  • Nitration (The Critical Step): Add the mixed acid dropwise to the 3-NP solution.

    • Control: The exotherm must be controlled. Do not allow temperature to exceed 55°C during addition.

  • Heating: Once addition is complete, raise temperature to 60°C and hold for 1 hour .

    • Why? 60°C is the "Goldilocks" zone. Below 50°C, conversion is incomplete; above 80°C, oxidative decomposition reduces yield.

  • Quenching: Pour the reaction mixture onto crushed ice (5x volume). 3,4-DNP will precipitate as a white/pale yellow solid.

  • Purification: Filter, wash with cold water until pH is neutral, and recrystallize from ethanol/water.

Validation Criteria:

  • Yield: Expect 50-55%.

  • Purity: Check via HPLC (Target >99%).

  • Melting Point: Should be sharp at 86-88°C.

Protocol B: Regioselective N-Alkylation for Pharma Intermediates

Based on regioselectivity principles for 3-substituted pyrazoles.

  • Base Selection: Use Cesium Carbonate (Cs2CO3) in acetonitrile.

    • Expert Note: Cs2CO3 promotes N1-alkylation (distal to the nitro group) over N2-alkylation due to the "cesium effect" (coordination with the nitro oxygen).

  • Reaction: Stir 3-NP with 1.1 eq Cs2CO3 for 30 mins, then add alkyl halide (e.g., ethyl bromoacetate).

  • Isolation: Filter inorganic salts and evaporate solvent. Isolate isomers via column chromatography (Hexane/EtOAc).

Part 5: References

  • Improved Synthesis of 3,4-Dinitropyrazole Source: Wang, Y., et al. (Chinese Journal of Energetic Materials) Context: Defines the optimized mixed-acid nitration parameters (Temp: 60°C, Time: 1h).

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones Source: Zapol'skii, V. A., et al. (Molecules, MDPI) Context: Details the pharmaceutical application and cyclization mechanisms of 3-nitropyrazole precursors.

  • Synthesis, Formulation, and Testing of 3,4-DNP Source: BAE Systems / IMEMG Context:[9] Provides industrial context for 3,4-DNP as a melt-pour explosive replacement for TNT.[1]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: Zhang, S., et al. (Molecules, MDPI) Context: A comprehensive review of the energetic properties and synthesis of various nitropyrazole derivatives.

Sources

Exploratory

An In-Depth Technical Guide on the Hygroscopicity of Ethanol-Substituted Pyrazoles

Foreword In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, hygroscopicity—the tendency of a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) are as critical as its pharmacological activity. Among these, hygroscopicity—the tendency of a substance to absorb moisture from the atmosphere—stands out as a pivotal parameter influencing stability, processability, and bioavailability.[1] Pyrazole derivatives, a significant class of heterocyclic compounds, form the scaffold of numerous drugs due to their wide range of biological activities.[2][3][4] The introduction of substituents, such as an ethanol group, can profoundly alter the physicochemical properties of the pyrazole core, including its affinity for water.[5] This guide provides a comprehensive exploration of the hygroscopicity of ethanol-substituted pyrazoles, offering a deep dive into the underlying molecular principles, robust experimental methodologies for characterization, and strategic considerations for drug development professionals. Our objective is to furnish researchers and scientists with the foundational knowledge and practical tools necessary to navigate the challenges and leverage the opportunities presented by the hygroscopic nature of these important pharmaceutical compounds.

The Significance of Hygroscopicity in Pharmaceutical Development

The interaction of a solid API with atmospheric moisture is a critical concern throughout the drug development lifecycle. Excessive moisture uptake can lead to a cascade of undesirable physical and chemical changes:

  • Physical Stability: Moisture can induce solid-state transformations, such as the conversion from an anhydrous form to a less soluble hydrate, or trigger the transition from a high-energy amorphous state to a more stable crystalline form.[6] These changes can negatively impact dissolution rates and bioavailability.

  • Chemical Stability: The presence of water can accelerate degradation pathways, particularly for moisture-sensitive compounds, leading to a loss of potency and the formation of potentially toxic impurities.[7]

  • Manufacturing and Formulation: The hygroscopic nature of an API can affect its flow properties, compaction behavior during tableting, and overall manufacturability.[1] It also dictates the need for controlled manufacturing environments and specialized packaging to protect the final drug product.[8]

Given these implications, a thorough understanding and characterization of the hygroscopicity of an API, such as an ethanol-substituted pyrazole, is not merely a regulatory requirement but a fundamental aspect of rational drug design and development.[9]

Molecular Determinants of Hygroscopicity in Ethanol-Substituted Pyrazoles

The hygroscopicity of a molecule is intrinsically linked to its structure and the intermolecular forces it can establish with water molecules. For ethanol-substituted pyrazoles, several key features govern their affinity for moisture.

The Role of the Pyrazole Ring

The pyrazole ring itself possesses features that contribute to its interaction with water. It is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and functions as a hydrogen bond acceptor.[5][10] This dual hydrogen bonding capability allows the pyrazole nucleus to interact favorably with water molecules.

The Influence of the Ethanol Substituent

The introduction of an ethanol (-CH₂CH₂OH) group significantly enhances the hygroscopic potential of the pyrazole scaffold. The terminal hydroxyl (-OH) group of the ethanol substituent is a potent hydrogen bond donor and acceptor.[11] This functional group can readily form strong hydrogen bonds with water molecules, increasing the overall propensity of the compound to absorb moisture.[12] The position of the ethanol substituent on the pyrazole ring can also influence hygroscopicity by affecting steric hindrance and the overall electronic distribution of the molecule.

Interplay of Intermolecular Forces

The overall hygroscopicity is a result of the competition between the intermolecular forces within the crystal lattice of the pyrazole derivative and the forces of attraction between the pyrazole and water molecules. If the interactions with water are energetically more favorable, the compound will exhibit a greater tendency to absorb moisture.

Below is a diagram illustrating the potential hydrogen bonding interactions between an ethanol-substituted pyrazole and water molecules.

G cluster_pyrazole Ethanol-Substituted Pyrazole cluster_water Water Molecules P Pyrazole Ring N1 N-H (Donor) N2 N (Acceptor) C1 CH2 W1 H2O N1->W1 H-Bond W2 H2O N2->W2 H-Bond C2 CH2 OH O-H (Donor/Acceptor) W3 H2O OH->W3 H-Bond

Caption: Potential hydrogen bonding sites on an ethanol-substituted pyrazole.

Experimental Characterization of Hygroscopicity

A quantitative assessment of hygroscopicity is essential for classifying a compound and predicting its behavior under various environmental conditions. Dynamic Vapor Sorption (DVS) is a powerful and widely used technique for this purpose.[13][14]

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric method that measures the change in mass of a sample as it is exposed to a controlled, stepwise variation in relative humidity (RH) at a constant temperature.[15] The resulting data are plotted as a moisture sorption-desorption isotherm, which provides a wealth of information about the material's interaction with water.[13]

Step-by-Step Experimental Protocol for DVS Analysis
  • Sample Preparation: Accurately weigh 5-15 mg of the ethanol-substituted pyrazole sample into the DVS sample pan.[8] It is crucial to use a representative sample and to handle it in a controlled, low-humidity environment to minimize pre-exposure to moisture.

  • Initial Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This step establishes a dry baseline weight.

  • Sorption Phase: Increase the RH in a stepwise manner, typically in 10% increments from 0% to 90% RH.[13] At each step, the system holds the RH constant until the sample mass equilibrates.

  • Desorption Phase: After reaching the maximum RH, decrease the RH in corresponding steps back to 0% to measure the desorption profile.[8]

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The data is then plotted as % mass change versus % RH to generate the sorption-desorption isotherm.

The following diagram illustrates a typical DVS workflow.

DVS_Workflow A Sample Preparation (5-15 mg) B Initial Drying (0% RH, 25°C) A->B Load Sample C Sorption Cycle (0% -> 90% RH) B->C Equilibrate D Desorption Cycle (90% -> 0% RH) C->D Equilibrate at Max RH E Data Analysis (Isotherm Generation) D->E Equilibrate at Min RH

Caption: A simplified workflow for Dynamic Vapor Sorption (DVS) analysis.

Interpretation of DVS Isotherms

The shape of the DVS isotherm provides insight into the mechanism of water uptake:

  • Type I Isotherm: Characteristic of microporous materials where water uptake is limited to monolayer adsorption.

  • Type II Isotherm: A sigmoidal shape indicating multilayer adsorption on a non-porous or macroporous solid. This is common for many crystalline organic compounds.

  • Type III Isotherm: Shows weak adsorbate-adsorbent interactions, with water uptake increasing exponentially at high RH.

  • Hysteresis: A difference between the sorption and desorption curves is known as hysteresis.[15] This can indicate capillary condensation in porous materials or moisture-induced phase transitions.[16][17]

A sharp, step-like increase in water uptake at a specific RH may signify a deliquescence point or a phase transition to a hydrate form.

Data Presentation and Hygroscopicity Classification

The quantitative data from DVS analysis allows for the classification of a compound's hygroscopicity. A common classification system is based on the percentage of water uptake at a specific RH and temperature.

Table 1: Hygroscopicity Classification of Ethanol-Substituted Pyrazoles (Hypothetical Data)

CompoundWater Uptake at 80% RH / 25°C (% w/w)Hygroscopicity ClassObservations from DVS Isotherm
Pyrazole-A-Ethanol0.15Non-hygroscopic[18]Type II isotherm, no hysteresis
Pyrazole-B-Ethanol1.8Slightly hygroscopic[18]Type II isotherm, slight hysteresis
Pyrazole-C-Ethanol8.5Moderately hygroscopic[18]Type II isotherm with significant hysteresis, possible hydrate formation
Pyrazole-D-Ethanol16.2Very hygroscopic[18]Sharp water uptake above 60% RH, indicative of deliquescence

Classification criteria adapted from Murikipudi et al. (2013).[18]

Implications for Drug Development and Mitigation Strategies

The hygroscopicity classification of an ethanol-substituted pyrazole has direct consequences for its development pathway.

  • Non-hygroscopic to Slightly Hygroscopic: These compounds are generally easier to handle and formulate, with fewer stability concerns related to moisture. Standard manufacturing and packaging procedures are often sufficient.

  • Moderately to Very Hygroscopic: These APIs present significant challenges. Development strategies may include:

    • Salt or Cocrystal Formation: Creating a salt or cocrystal of the API can alter its crystal packing and reduce its affinity for water.[7]

    • Formulation Design: Incorporating hydrophobic excipients or creating a moisture-barrier film coat on the final dosage form can protect the API.

    • Process Control: Manufacturing in a low-humidity environment is essential to prevent moisture uptake during processing.

    • Packaging: Utilizing packaging with desiccants or low moisture vapor transmission rates is critical for ensuring long-term product stability.

Conclusion

The hygroscopicity of ethanol-substituted pyrazoles is a multifaceted property governed by the interplay of the pyrazole core and the ethanol substituent's hydrogen bonding capabilities. A thorough characterization, primarily through Dynamic Vapor Sorption analysis, is paramount for understanding and mitigating the potential risks associated with moisture uptake. By integrating this knowledge early in the drug development process, researchers can make informed decisions regarding candidate selection, formulation strategy, and manufacturing controls, ultimately leading to the development of safe, stable, and efficacious medicines.

References

  • Vertex AI Search. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • CD Formulation.
  • Journal of Chemical and Pharmaceutical Research. Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.
  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • MDPI. (2023). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions.
  • Taylor & Francis Online. (2013).
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • American Pharmaceutical Review. (2011).
  • ResearchGate.
  • Wiley Online Library. (2008).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-(3-Nitro-1H-pyrazol-1-yl)ethanol in Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block 2-(3-Nitro-1H-pyrazol-1-yl)ethanol is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitro-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

2-(3-Nitro-1H-pyrazol-1-yl)ethanol is a valuable and versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive nitro-substituted pyrazole ring and a primary alcohol, offers two distinct points for chemical modification. This allows for the strategic introduction of this important heterocyclic core into a wide range of molecular architectures. The electron-withdrawing nature of the nitro group activates the pyrazole ring for certain transformations and can itself be converted into an amino group, opening up a vast landscape of synthetic possibilities. The hydroxyl group provides a handle for esterification, etherification, and conversion to other functional groups. These characteristics make 2-(3-nitro-1H-pyrazol-1-yl)ethanol a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research.[1] Pyrazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and central nervous system effects, making this scaffold particularly attractive for drug discovery programs.[2][3]

This document provides detailed application notes and protocols for the use of 2-(3-nitro-1H-pyrazol-1-yl)ethanol in organic synthesis, focusing on the two primary modes of its reactivity: transformations of the nitro group and derivatization of the ethanol side chain.

Core Reactivity and Synthetic Potential

The synthetic utility of 2-(3-nitro-1H-pyrazol-1-yl)ethanol stems from the orthogonal reactivity of its two main functional groups. The nitro group can be readily reduced to an amine, which can then be used in a variety of condensation and coupling reactions. The hydroxyl group can be derivatized to form esters, ethers, or converted to a leaving group for substitution reactions.

G cluster_nitro Nitro Group Transformations cluster_hydroxyl Hydroxyl Group Derivatization 2-(3-nitro-1H-pyrazol-1-yl)ethanol 2-(3-nitro-1H-pyrazol-1-yl)ethanol Reduction Reduction 2-(3-nitro-1H-pyrazol-1-yl)ethanol->Reduction e.g., SnCl2/HCl, H2/Pd-C Esterification Esterification 2-(3-nitro-1H-pyrazol-1-yl)ethanol->Esterification Acyl Halides, Anhydrides Etherification Etherification 2-(3-nitro-1H-pyrazol-1-yl)ethanol->Etherification Alkyl Halides (Williamson) Conversion to Leaving Group Conversion to Leaving Group 2-(3-nitro-1H-pyrazol-1-yl)ethanol->Conversion to Leaving Group SOCl2, TsCl 2-(3-amino-1H-pyrazol-1-yl)ethanol 2-(3-amino-1H-pyrazol-1-yl)ethanol Reduction->2-(3-amino-1H-pyrazol-1-yl)ethanol Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) 2-(3-amino-1H-pyrazol-1-yl)ethanol->Fused Heterocycles (e.g., Pyrazolo[1,5-a]pyrimidines) Cyclocondensation Esters Esters Esterification->Esters Ethers Ethers Etherification->Ethers Alkyl Halides/Tosylates Alkyl Halides/Tosylates Conversion to Leaving Group->Alkyl Halides/Tosylates

Figure 1: Key synthetic transformations of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Part 1: Reduction of the Nitro Group to Synthesize 2-(3-Amino-1H-pyrazol-1-yl)ethanol

The reduction of the nitro group to a primary amine is a cornerstone transformation, converting the electron-withdrawing nitro functionality into a versatile electron-donating group. This opens up avenues for a wide array of subsequent reactions, including the formation of amides, sulfonamides, and, significantly, the construction of fused heterocyclic systems. The resulting 2-(3-amino-1H-pyrazol-1-yl)ethanol is a valuable intermediate for the synthesis of biologically active molecules. A variety of methods are available for the reduction of aromatic nitro groups, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Protocol 1.1: Reduction using Tin(II) Chloride

This method is a classic and reliable procedure for the reduction of aromatic nitro groups, particularly in laboratory settings. It is tolerant of many functional groups, though the workup can sometimes be challenging due to the formation of tin salts.

Causality Behind Experimental Choices:

  • Tin(II) chloride (SnCl2·2H2O): A mild and effective reducing agent for nitro groups.

  • Ethanol: A common solvent that readily dissolves the starting material and is compatible with the reaction conditions.

  • Concentrated Hydrochloric Acid: Creates the acidic environment necessary for the reduction to proceed efficiently.

  • Sodium Hydroxide: Used to basify the reaction mixture during workup, precipitating tin salts and liberating the free amine.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in ethanol (10-15 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) in one portion.

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid (4.0-5.0 eq) dropwise. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 10 M NaOH) until the pH of the solution is >12. A thick white precipitate of tin salts will form.

    • Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 2-(3-amino-1H-pyrazol-1-yl)ethanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 1.2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. It often provides high yields and avoids the use of stoichiometric metal reagents.

Causality Behind Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and widely used catalyst for hydrogenation reactions.

  • Hydrogen Gas (H2): The reducing agent.

  • Methanol or Ethanol: Common solvents for catalytic hydrogenation.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before the introduction of hydrogen to prevent catalyst deactivation and for safety.

Step-by-Step Protocol:

  • Reaction Setup: To a hydrogenation flask, add 2-(3-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) and a suitable solvent such as methanol or ethanol (15-20 mL per gram of starting material).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (or nitrogen followed by hydrogen). Repeat this cycle 3-4 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen (typically 1-3 atm or a balloon of hydrogen) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite pad with the reaction solvent. Caution: The palladium catalyst can be pyrophoric when dry and should be handled with care. The filter cake should be kept wet with solvent until it can be safely disposed of.

    • Concentrate the filtrate under reduced pressure to afford the crude 2-(3-amino-1H-pyrazol-1-yl)ethanol.

  • Purification: The product is often of high purity after this procedure but can be further purified by recrystallization if necessary.

Method Reagents Typical Conditions Advantages Disadvantages
Tin(II) Chloride Reduction SnCl2·2H2O, conc. HClReflux in Ethanol, 2-4 hGood functional group toleranceStoichiometric metal waste, potentially difficult workup
Catalytic Hydrogenation H2, 10% Pd/CRT, 1-3 atm H2, 2-6 hHigh yield, clean reaction, no metal wasteRequires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups

Part 2: Derivatization of the Hydroxyl Group

The primary alcohol of 2-(3-nitro-1H-pyrazol-1-yl)ethanol serves as a versatile handle for introducing a variety of functionalities through esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Protocol 2.1: Esterification with Acyl Chlorides

The reaction of the alcohol with an acyl chloride in the presence of a base is a highly efficient method for the synthesis of esters.

Causality Behind Experimental Choices:

  • Acyl Chloride: A highly reactive acylating agent.

  • Triethylamine (TEA) or Pyridine: A base used to neutralize the HCl byproduct, driving the reaction to completion.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous aprotic solvents that are unreactive towards the reagents.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2-(3-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10-15 mL per gram of starting material).

  • Base Addition: Add triethylamine (1.2-1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the desired acyl chloride (1.1-1.2 eq) dropwise to the cooled, stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel.

Part 3: Application in the Synthesis of Bioactive Scaffolds: Pyrazolo[1,5-a]pyrimidines

The 2-(3-amino-1H-pyrazol-1-yl)ethanol synthesized in Part 1 is a key precursor for the construction of fused heterocyclic systems such as pyrazolo[1,5-a]pyrimidines. These scaffolds are present in a number of biologically active compounds. The general strategy involves the condensation of the 5-aminopyrazole moiety with a 1,3-dielectrophile.

G 2-(3-amino-1H-pyrazol-1-yl)ethanol 2-(3-amino-1H-pyrazol-1-yl)ethanol Cyclocondensation Cyclocondensation (Acid or Base Catalysis) 2-(3-amino-1H-pyrazol-1-yl)ethanol->Cyclocondensation 1,3-Dicarbonyl_Compound 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1,3-Dicarbonyl_Compound->Cyclocondensation Pyrazolo[1,5-a]pyrimidine Substituted Pyrazolo[1,5-a]pyrimidine Cyclocondensation->Pyrazolo[1,5-a]pyrimidine

Figure 2: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Protocol 3.1: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine

This protocol outlines a general procedure for the cyclocondensation of 2-(3-amino-1H-pyrazol-1-yl)ethanol with a β-dicarbonyl compound.

Causality Behind Experimental Choices:

  • β-Dicarbonyl Compound (e.g., Acetylacetone): Provides the three-carbon unit required to form the pyrimidine ring.

  • Acetic Acid: Acts as both a solvent and an acid catalyst for the condensation reaction.

  • Reflux: The elevated temperature is necessary to drive the reaction to completion.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-(3-amino-1H-pyrazol-1-yl)ethanol (1.0 eq) and a β-dicarbonyl compound such as acetylacetone (1.1 eq) in glacial acetic acid (10 mL per gram of aminopyrazole).

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water, which should induce precipitation of the product.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the organic extracts over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: The crude pyrazolo[1,5-a]pyrimidine can be purified by recrystallization or column chromatography.

Conclusion

2-(3-Nitro-1H-pyrazol-1-yl)ethanol is a highly adaptable building block for organic synthesis. The protocols outlined in these application notes provide a framework for the key transformations of this molecule, enabling access to a diverse range of derivatives. The ability to selectively manipulate the nitro and hydroxyl groups allows for the strategic construction of complex molecules with potential applications in medicinal chemistry and materials science. The conversion to 2-(3-amino-1H-pyrazol-1-yl)ethanol is particularly noteworthy as it opens the door to the synthesis of fused heterocyclic systems of significant biological interest.

References

  • LookChem. 2-(3-nitro-1H-pyrazol-1-yl)ethanol. [Link]

  • European Journal of Medicinal Chemistry. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • Chemistry LibreTexts. 17.6: Reactions of Alcohols. [Link]

  • Master Organic Chemistry. Reduction of Nitro Groups. [Link]

  • PubMed Central. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. [Link]

  • ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • ResearchGate. What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • MDPI. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. [Link]

  • PubMed Central. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

Sources

Application

Application Note: 2-(3-Nitro-1H-pyrazol-1-yl)ethanol in Medicinal Chemistry

Document Type: Technical Protocol & Application Guide Subject: Strategic utilization of 2-(3-nitro-1H-pyrazol-1-yl)ethanol as a pharmacophore and building block. Target Audience: Medicinal Chemists, Process Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Protocol & Application Guide Subject: Strategic utilization of 2-(3-nitro-1H-pyrazol-1-yl)ethanol as a pharmacophore and building block. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Nitro-Pyrazole Advantage

In the landscape of nitrogen heterocycles, 2-(3-nitro-1H-pyrazol-1-yl)ethanol (also referred to as 1-(2-hydroxyethyl)-3-nitropyrazole) represents a high-value "bifunctional" scaffold.[1] It combines two critical features:

  • The 3-Nitro-Pyrazole Core: A privileged pharmacophore with established bioactivity in antimicrobial and antiparasitic fields (analogous to metronidazole and nitrofurantoin).[1] It also serves as a "hypoxia-activated trigger" in oncology prodrugs.

  • The Hydroxyethyl Tail: A solubilizing handle that serves as a versatile attachment point for linking the pharmacophore to other molecular entities, improving the physicochemical profile (LogP, aqueous solubility) of the final drug candidate.[1]

This guide details the synthesis, purification, and downstream application of this compound, moving beyond basic characterization to actionable medicinal chemistry workflows.[1]

Chemical Profile & Stability

PropertySpecificationMedicinal Relevance
CAS Registry 26621-44-3 (Parent 3-Nitropyrazole)Core scaffold tracking.[1]
Molecular Weight 157.13 g/mol Fragment-based drug design (FBDD) friendly.[1]
Appearance Pale yellow to orange solidNitro-conjugation characteristic.[1]
Solubility High in DMSO, MeOH, DMF; Moderate in WaterHydroxyethyl group significantly enhances aqueous solubility vs. parent pyrazole.[1]
Stability Stable at RT; Nitro group sensitive to strong reducing agentsCompatible with standard amide coupling and oxidation conditions.[1]

Protocol A: Regioselective Synthesis

The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol involves the N-alkylation of 3-nitropyrazole.[1] A critical challenge here is tautomeric regioselectivity . 3-nitropyrazole exists in equilibrium with 5-nitropyrazole. Alkylation can yield a mixture of 1-(2-hydroxyethyl)-3-nitropyrazole (Target) and 1-(2-hydroxyethyl)-5-nitropyrazole (Isomer) .

Mechanism & Regiocontrol

The steric hindrance of the nitro group generally disfavors alkylation at the adjacent nitrogen (N1 of the 5-nitro tautomer), making the 3-nitro isomer the major product under thermodynamic control.

Step-by-Step Procedure

Reagents: 3-Nitropyrazole (1.0 equiv), 2-Bromoethanol (1.2 equiv), Potassium Carbonate (


, 2.0 equiv), Acetonitrile (MeCN).[1]
  • Preparation: Dissolve 3-nitropyrazole (113 mg, 1 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask.

  • Deprotonation: Add anhydrous

    
     (276 mg, 2 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the pyrazole NH.
    
  • Alkylation: Add 2-Bromoethanol (85

    
    L, 1.2 mmol) dropwise.
    
  • Reaction: Reflux the mixture at 80°C for 6-12 hours. Monitor via TLC (5% MeOH in DCM). The product will appear as a more polar spot than the starting material.

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification (Crucial): The crude residue may contain traces of the 5-nitro isomer. Purify via silica gel column chromatography using a gradient of DCM:MeOH (100:0

    
     95:5).
    
    • Note: The 3-nitro isomer (Target) is typically less polar than the 5-nitro isomer due to intramolecular H-bonding between the nitro oxygen and the alcohol proton, though this can vary based on solvent.

  • Validation: Confirm structure via NOESY NMR. The target (3-nitro) will show NO correlation between the

    
    -methylene protons and the pyrazole C5-H, but no  correlation to the nitro group.
    

Medicinal Chemistry Workflows

Once synthesized, this scaffold acts as a divergence point for three major therapeutic classes.[1][2]

Workflow 1: Antibacterial Carboxamides

Context: 3-nitropyrazoles are bioisosteres of nitrofurans.[1] To mimic the activity of nitrofurantoin, the alcohol is oxidized to an acid and coupled to an amine.

  • Step 1 (Oxidation): Treat the alcohol with Jones Reagent or TEMPO/BAIB to yield 2-(3-nitro-1H-pyrazol-1-yl)acetic acid .

  • Step 2 (Coupling): React the acid with an amine (e.g., semicarbazide or a heterocycle) using HATU/DIPEA to generate the bioactive carboxamide.

Workflow 2: Hypoxia-Activated Prodrugs (HAPs)

Context: The nitro group is electron-withdrawing. In hypoxic tumor environments, nitroreductases reduce the


 to an 

or hydroxylamine, dramatically changing the electronics of the ring.
  • Strategy: Attach a cytotoxic "warhead" (e.g., a nitrogen mustard) to the alcohol arm.[1]

  • Mechanism: Under normoxia, the electron-deficient nitro group deactivates the mustard (preventing DNA alkylation). Under hypoxia, reduction to the electron-donating amine activates the mustard, killing the cancer cell selectively.

Workflow 3: Scaffold Hopping (Kinase Inhibition)

Context: The pyrazole nitrogen can bind to the hinge region of kinases.

  • Modification: The nitro group is reduced to an amine (

    
    , Pd/C) and then acylated to form an amide, mimicking the Adenine ring of ATP.
    

Visualizing the Application Logic

The following diagram illustrates the synthetic divergence from the core building block to final bioactive candidates.

G Start Starting Material: 3-Nitropyrazole Core CORE SCAFFOLD: 2-(3-nitro-1H-pyrazol-1-yl)ethanol Start->Core Alkylation (2-Bromoethanol, K2CO3) Isomer Minor Byproduct: 1-(2-hydroxyethyl)-5-nitropyrazole Start->Isomer Regioisomer Formation Oxidation Oxidation (-OH to -COOH) Core->Oxidation Functionalization Activation Activation (Mesylation/Halogenation) Core->Activation Derivatization Reduction Nitro Reduction (-NO2 to -NH2) Core->Reduction Transformation PathA Pathway A: Antibacterial Agents PathB Pathway B: Hypoxia Prodrugs PathC Pathway C: Kinase Inhibitors Oxidation->PathA Amide Coupling Activation->PathB Attach Cytotoxin Reduction->PathC Scaffold Hopping

Caption: Synthetic divergence of 2-(3-nitro-1H-pyrazol-1-yl)ethanol into three distinct therapeutic classes via oxidation, activation, or reduction.[1]

Critical Safety & Handling Protocols

  • Energetic Material Risk: While 3-nitropyrazoles are generally stable, low molecular weight nitro-heterocycles can be energetic.[1] Do not heat neat material above 100°C. Always perform Differential Scanning Calorimetry (DSC) before scaling up >10g.

  • Toxicity: Nitroaromatics are potential mutagens (Ames positive).[1] Handle as a suspect carcinogen. Use double-gloving (Nitrile) and work strictly within a fume hood.

  • Waste Disposal: Aqueous waste containing nitro-pyrazoles must be segregated from general organic waste and treated as hazardous chemical waste, often requiring incineration.[1]

References

  • Antibacterial Activity of Nitropyrazoles

    • Title: "Synthesis and antibacterial activity of 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide."[1]

    • Context: Describes the direct use of the ethanol derivative as a precursor to potent antibacterial agents similar to nitrofurantoin.[1]

    • Source:[1]

  • General Pyrazole Alkylation Protocols

    • Title: "Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer C
    • Context: Provides the fundamental chemical methodology for attaching the hydroxyethyl tail to the pyrazole ring.
    • Source:

  • Medicinal Chemistry of Pyrazoles

    • Title: "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies."[1]

    • Context: comprehensive review of FDA-approved pyrazole drugs, establishing the scaffold's relevance in modern drug design.
    • Source:

  • Chemical Properties & Identifiers

    • Title: "3-Nitropyrazole | C3H3N3O2 | CID 123419."[1]

    • Context: Physiochemical data and safety profiles for the parent scaffold.[1]

    • Source:

Sources

Method

Application Note: Strategic Utilization of 2-(3-nitro-1H-pyrazol-1-yl)ethanol in Pharmaceutical Synthesis

This Application Note is structured as a strategic technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis into the "why" and "how" of optimizing this specific scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a strategic technical guide for medicinal chemists and process development scientists. It moves beyond basic synthesis into the "why" and "how" of optimizing this specific scaffold for pharmaceutical applications.

[1]

Executive Summary

The compound 2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS 956951-01-2 ) serves as a critical bifunctional building block in modern drug discovery.[1] Its value lies in its ability to deliver the 3-aminopyrazole motif—a privileged structure in kinase inhibitors and GPCR ligands—while simultaneously providing an N1-hydroxyethyl tail.[1] This "tail" is frequently exploited to modulate physicochemical properties (LogP, solubility) or as a handle for further side-chain diversity (e.g., prodrugs, ether linkages).[1]

This guide provides optimized protocols for the synthesis, reduction, and coupling of this scaffold, addressing common challenges such as regioselectivity during alkylation and chemoselectivity during nitro reduction.[1]

Chemical Identity & Properties

PropertyData
Chemical Name 2-(3-nitro-1H-pyrazol-1-yl)ethanol
Common Intermediate Precursor to 2-(3-amino-1H-pyrazol-1-yl)ethanol (CAS 84407-13-6)
CAS Number 956951-01-2
Molecular Formula C₅H₇N₃O₃
Molecular Weight 157.13 g/mol
Key Functionality Nitro group: Masked amine (latent nucleophile).Hydroxyl group: Solubilizing motif or electrophilic handle.[1]
Safety Class Warning: Nitro-pyrazoles are potentially energetic.[1] Heating dry solids should be avoided.[1]

Strategic Application in Drug Design

The "Hinge Binder" Logic

The 3-aminopyrazole unit is a bioisostere of 2-aminopyridine, a common motif used to form hydrogen bonds with the hinge region of ATP-binding sites in kinases (e.g., Aurora, CDK, and JAK inhibitors).[1]

  • Without the ethanol tail: The scaffold is often too lipophilic (High LogP).[1]

  • With the ethanol tail: The hydroxyl group lowers LogD, improves aqueous solubility, and reduces metabolic clearance by blocking the N1-position from oxidative dealkylation.[1]

Workflow Visualization

The following diagram illustrates the critical decision points when using this scaffold.

G Start 3-Nitropyrazole (Starting Material) Step1 N-Alkylation (Regio-control Critical) Start->Step1 + 2-Bromoethanol or Ethylene Carbonate Intermediate 2-(3-nitro-1H-pyrazol-1-yl)ethanol (Scaffold A) Step1->Intermediate Regio CAUTION: Avoid 5-nitro isomer Step1->Regio Impurity Risk PathA Path A: Nitro Reduction (Pd/C or SnCl2) Intermediate->PathA Primary Use PathB Path B: OH Activation (MsCl / SOCl2) Intermediate->PathB Linker Strategy ProductA 3-Amino Scaffold (Kinase Hinge Binder) PathA->ProductA ProductB Electrophilic Linker (For Nucleophilic Coupling) PathB->ProductB

Caption: Synthesis logic flow. Path A leads to kinase/GPCR active cores; Path B allows side-chain extension.[1]

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 2-(3-nitro-1H-pyrazol-1-yl)ethanol while minimizing the formation of the N2-alkylated (5-nitro) isomer.

Mechanism: 3-nitropyrazole exists as a tautomer.[1] Under basic conditions, the pyrazolate anion is formed.[1] Alkylation at N1 (distal to nitro) is sterically preferred and thermodynamically favored over N2 (proximal to nitro), but mixtures often occur.

Materials:

  • 3-Nitro-1H-pyrazole (1.0 eq)[1]

  • 2-Bromoethanol (1.2 eq)[1]

  • Base: Cs₂CO₃ (Cesium Carbonate) – Preferred over K₂CO₃ for better regioselectivity in polar solvents.[1]

  • Solvent: DMF or Acetonitrile (MeCN).[1]

Step-by-Step:

  • Dissolution: Dissolve 3-nitro-1H-pyrazole (10 g, 88.5 mmol) in anhydrous DMF (100 mL) under N₂ atmosphere.

  • Deprotonation: Add Cs₂CO₃ (34.6 g, 106 mmol) in a single portion. Stir at RT for 30 mins. Note: Solution typically turns yellow/orange.[1]

  • Alkylation: Add 2-bromoethanol (7.5 mL, 106 mmol) dropwise over 10 mins to control exotherm.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: Look for the disappearance of SM and formation of two peaks.[1] The major peak is usually the desired 3-nitro isomer (N1-alkylation).[1]

  • Workup: Cool to RT. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure (caution: do not heat DMF residue above 50°C if highly concentrated nitro compounds are present).[1]

  • Purification: Dilute residue with Ethyl Acetate and wash with water (3x) to remove DMF.[1] Dry over Na₂SO₄.[1]

  • Isolation: Recrystallize from Ethanol/Heptane or purify via column chromatography (Hexane:EtOAc gradient).

    • Regio-Confirmation: The 3-nitro isomer typically has a proton NMR signal for the pyrazole C5-H that is downfield compared to the 5-nitro isomer due to the anisotropic effect of the nitro group in the adjacent position (in the 5-nitro case).[1]

    • Yield Target: 75–85%.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an amine to generate 2-(3-amino-1H-pyrazol-1-yl)ethanol (CAS 84407-13-6) without oxidizing the alcohol.[1]

Method Choice:

  • Method 1 (Catalytic Hydrogenation): Cleanest, scalable.[1]

  • Method 2 (Iron/NH₄Cl): Best if the molecule has other reducible groups (e.g., alkenes, halides).

Standard Protocol (Method 1 - Pd/C):

  • Preparation: Dissolve the nitro-alcohol (5.0 g) in Methanol (50 mL).

  • Catalyst: Add 10% Pd/C (500 mg, 10 wt%). Safety: Add catalyst under Argon flow to prevent ignition.

  • Hydrogenation: Stir under H₂ balloon (1 atm) or in a shaker (30 psi) for 4–12 hours at RT.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.[1]

  • Isolation: Concentrate filtrate. The product, 2-(3-amino-1H-pyrazol-1-yl)ethanol , is often an oil or low-melting solid that darkens on air exposure.[1] Use immediately in the next coupling step.

Protocol C: Alcohol Functionalization (Optional)

Objective: Convert the hydroxyl group into a leaving group (Chloride) for subsequent amine alkylation.[1]

Reagent: Thionyl Chloride (SOCl₂).[1][2][3][4][5] Citation: Standard chlorination of primary alcohols [1].[1]

  • Reaction: Dissolve 2-(3-nitro-1H-pyrazol-1-yl)ethanol (1.0 eq) in DCM.

  • Addition: Add SOCl₂ (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (1 drop).

  • Reflux: Warm to reflux (40°C) for 2 hours.

  • Result: Yields 1-(2-chloroethyl)-3-nitropyrazole . This intermediate allows you to attach secondary amines (e.g., morpholine, piperazine) before reducing the nitro group, enabling the construction of complex side chains.

Analytical Reference Data

AnalysisExpected Signal Characteristics
¹H NMR (DMSO-d₆) Pyrazole Ring: Two doublets (or d/s) ~7.0 ppm and ~8.0 ppm.Ethyl Linker: Triplet ~4.2 ppm (N-CH₂), Triplet ~3.8 ppm (CH₂-OH).OH: Broad singlet (exchangeable).[1]
LC-MS ESI+ : [M+H]⁺ = 158.1 (Nitro), 128.1 (Amino).[1]
Regio-Isomers The 3-nitro isomer elutes differently than the 5-nitro isomer on C18 columns.[1] The 3-nitro is generally more polar.[1]

Safety & Stability

  • Energetic Potential: Low molecular weight nitro-pyrazoles possess high energy density.[1] While the ethanol chain "dilutes" the explosive potential, standard energetic material handling precautions (no metal spatulas, no grinding dry solids) should be observed until the nitro group is reduced.

  • Toxicity: Nitropyrazoles can be mutagenic.[1] Handle with proper PPE and in a fume hood.[1]

  • Storage: Store the amino-derivative under inert gas at -20°C to prevent oxidation (browning).

References

  • Thionyl Chloride Chlorination: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General method citation).

  • 3-Nitropyrazole Properties: National Center for Biotechnology Information.[1] (2025).[1][4][6][7][8] PubChem Compound Summary for CID 123419, 3-Nitropyrazole. [Link][1]

  • Related Scaffold Applications (Adenosine Antagonists): Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine... PubMed Central.[1] [Link]

Sources

Application

Application Note: 2-(3-nitro-1H-pyrazol-1-yl)ethanol in the Development of Novel Fungicides

[1] Executive Summary & Strategic Value The pyrazole pharmacophore is a cornerstone of modern agrochemistry, serving as the core engine for Succinate Dehydrogenase Inhibitors (SDHIs)—a market valued at over $23 billion....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Value

The pyrazole pharmacophore is a cornerstone of modern agrochemistry, serving as the core engine for Succinate Dehydrogenase Inhibitors (SDHIs)—a market valued at over $23 billion. While commercial giants like Fluxapyroxad and Pyraclostrobin dominate, resistance development necessitates novel scaffolds.

2-(3-nitro-1H-pyrazol-1-yl)ethanol represents a high-value "bifunctional" scaffold for next-generation fungicide discovery.[1] Its strategic importance lies in its dual reactivity:

  • The Nitro Group (

    
    ):  Acts as an electron-withdrawing modulator that enhances metabolic stability or serves as a "masked" amine precursor for constructing carboxamide linkages (critical for SDH binding).[1]
    
  • The Hydroxyethyl Tail (

    
    ):  A versatile linker allowing for the attachment of lipophilic domains (aryl ethers/esters) to tune LogP for optimal fungal membrane penetration and xylem translocation.[1]
    

This application note details the synthesis, derivatization, and biological validation of this scaffold, providing a roadmap for transforming this intermediate into potent antifungal candidates.

Chemical Properties & Synthesis Protocol[1][2][3][4][5][6][7][8]

Physicochemical Profile

Understanding the core properties is essential for formulation and derivatization.

PropertyValue / CharacteristicRelevance to Fungicide Design
Molecular Formula

Compact scaffold, rule-of-5 compliant.[1]
Molecular Weight 157.13 g/mol Low MW allows addition of heavy lipophilic tails.
Appearance Yellow to orange crystalline solidNitro conjugation imparts color; easy visual purity check.
Solubility Soluble in DMSO, MeOH, AcetoneCompatible with standard biological assay solvents.[1]
LogP (Calc) ~0.2 - 0.5Hydrophilic; requires derivatization for leaf penetration.[1]
pKa Non-ionizable (neutral)Stable across broad pH ranges in soil/water.[1]
Synthesis Protocol: -Alkylation of 3-Nitropyrazole

Objective: High-yield synthesis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol. Principle: Nucleophilic substitution (


) of 3-nitropyrazole with 2-bromoethanol using a base catalyst.[1]

Reagents:

  • 3-Nitro-1H-pyrazole (1.0 eq)[1]

  • 2-Bromoethanol (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Acetonitrile (ACN) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 3-nitro-1H-pyrazole (11.3 g, 100 mmol) and anhydrous ACN (150 mL). Add

    
     (27.6 g, 200 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation of the pyrazole 
    
    
    
    -H.
  • Alkylation: Add 2-bromoethanol (8.5 mL, 120 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (
    
    
    
    ) should disappear, and a new polar spot (
    
    
    ) should appear.[1]
  • Work-up: Cool to room temperature. Filter off the inorganic solids (

    
    , unreacted 
    
    
    
    ).[1] Evaporate the filtrate under reduced pressure.
  • Purification: Dissolve the residue in minimal ethyl acetate and wash with brine. Dry over

    
    .[1] Recrystallize from ethanol/hexane to yield yellow crystals.
    
    • Target Yield: >85%[1][2][3][4]

    • Validation:

      
       NMR (DMSO-
      
      
      
      ):
      
      
      8.0 (d, 1H, Py-H), 7.1 (d, 1H, Py-H), 4.9 (t, 1H, OH), 4.3 (t, 2H,
      
      
      ), 3.8 (q, 2H,
      
      
      ).[1]

Derivatization Strategies for Fungicidal Activity

The core molecule itself is weakly active. To unlock potent fungicidal activity, it must be derivatized.

Pathway A: The "Linker" Strategy (Membrane Active)

Targeting fungal membranes often requires a lipophilic domain. The hydroxyl group is esterified or etherified with bulky aryl groups (e.g., 2,4-dichlorobenzyl) to mimic sterol biosynthesis inhibitors.[1]

Pathway B: The "SDHI" Strategy (Mitochondrial Target)

Reduction of the nitro group to an amine, followed by coupling with specific acid chlorides (e.g., difluoromethyl nicotinic acid), generates pyrazole-carboxamides that bind to Complex II (Succinate Dehydrogenase).[1]

Visualization of Synthesis & Derivatization Logic

G Start 3-Nitro-1H-pyrazole Core 2-(3-nitro-1H-pyrazol-1-yl)ethanol (The Scaffold) Start->Core + 2-Bromoethanol K2CO3, ACN, Reflux Deriv_A Ether/Ester Derivatives (Lipophilic) Core->Deriv_A Pathway A: + Aryl Halides/Acyl Chlorides (Target: Membrane) Deriv_B Amino-Alcohol Intermediate Core->Deriv_B Pathway B (Step 1): Pd/C, H2 or SnCl2 (Nitro Reduction) Final_SDHI Novel SDHI Analogs (Amide-linked) Deriv_B->Final_SDHI Pathway B (Step 2): + Pyrazole/Nicotinic Acid Chloride (Target: Complex II)

Figure 1: Synthetic workflow transforming the nitro-pyrazole scaffold into two distinct classes of fungicidal candidates.

Biological Validation Protocols

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Purpose: Determine the


 (Effective Concentration for 50% inhibition) of synthesized derivatives against key phytopathogens (Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at

    
     for 20 min.[1]
    
  • Compound Incorporation: Dissolve test compounds in DMSO. Add to molten PDA (

    
    ) to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 
    
    
    
    .
    • Control: PDA + DMSO (0.5% v/v max).[1]

  • Inoculation: Place a 5mm mycelial plug from a 5-day-old active culture into the center of the petri dish.

  • Incubation: Incubate at

    
     in the dark for 48–72 hours (until control plates reach the edge).
    
  • Data Analysis: Measure colony diameter (cross-method). Calculate inhibition percentage:

    
    
    Where 
    
    
    
    is control growth and
    
    
    is treated growth.[1] Determine
    
    
    via log-probit regression.[1]
Mechanism of Action Validation (SDH Enzymatic Assay)

Purpose: Verify if Pathway B derivatives function as Succinate Dehydrogenase Inhibitors.

Protocol:

  • Mitochondrial Isolation: Extract mitochondria from Botrytis cinerea mycelium using differential centrifugation (

    
    ).
    
  • Assay Reaction: In a 96-well plate, combine:

    • Mitochondrial suspension (

      
      )[1]
      
    • Phosphate buffer (pH 7.4) containing Sodium Succinate (Substrate)[1]

    • DCPIP (2,6-dichlorophenolindophenol) as the redox indicator.[1]

    • Test compound (various concentrations).[1][5][4][6][7][8][9]

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) at 600 nm using a microplate reader.

  • Interpretation: A decrease in the rate of DCPIP reduction compared to control indicates inhibition of electron transport at Complex II.

References

  • Wang, J., et al. (2023).[1] "Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group." International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, S., et al. (2024).[1] "Design, synthesis and structure–activity relationship of novel pyrazole-4-carboxamide derivatives." Pest Management Science. Available at: [Link][1]

  • LookChem. (n.d.). "2-(3-nitro-1H-pyrazol-1-yl)ethanol Product Information." Available at: [Link][1]

  • Mert, S., et al. (2017).[1][5] "Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole derivatives." Journal of Molecular Structure. Available at: [Link][1][5]

  • He, C., et al. (2016).[1][10] "Fused Heterocycle-based Energetic Salts: Alliance of Pyrazole and 1,2,3-Triazole." Journal of Materials Chemistry A. (Context for nitro-pyrazole synthesis methods). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

Introduction 2-(3-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a nitro-substituted pyrazole ring. The pyrazole moiety is a critical pharmacophore in numerous therapeutic agents, exhibiting a wide ra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a nitro-substituted pyrazole ring. The pyrazole moiety is a critical pharmacophore in numerous therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The introduction of a nitro group can significantly influence the molecule's physicochemical properties, reactivity, and pharmacological or toxicological profile. As such, the development of robust and reliable analytical methods for the detection and quantification of 2-(3-nitro-1H-pyrazol-1-yl)ethanol is paramount for researchers in drug discovery, process development, and quality control.

This comprehensive guide provides detailed application notes and protocols for the analysis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol using state-of-the-art chromatographic techniques. The methodologies outlined herein are designed to be adaptable to various sample matrices and are grounded in established principles of analytical chemistry for nitroaromatic and heterocyclic compounds.

Physicochemical Properties of Structurally Related Compounds

While specific experimental data for 2-(3-nitro-1H-pyrazol-1-yl)ethanol is not widely available, we can infer some of its properties from structurally similar compounds. For instance, 2-[1-(2-nitrophenyl)pyrazol-3-yl]ethanol has a molecular weight of 233.22 g/mol .[3] This information is useful for setting up mass spectrometry parameters. The presence of the nitro group and the pyrazole ring suggests that the target compound will have good UV absorbance, making UV-based detection a viable option.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a workhorse technique for the analysis of nitroaromatic compounds.[4][5] The choice of stationary phase is critical for achieving optimal separation, especially when dealing with isomers or related impurities. For aromatic compounds like 2-(3-nitro-1H-pyrazol-1-yl)ethanol, a phenyl-hexyl column can provide enhanced separation due to π-π interactions between the stationary phase and the analyte. Alternatively, a combination of C18 and CN columns, as recommended in EPA Method 8330B for nitroaromatic explosives, can offer excellent resolving power.[4][6]

HPLC/UV Protocol

Objective: To develop a robust HPLC-UV method for the quantification of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Analytical column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, 0.1% (v/v) solution in water

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20-80% B, 15-17 min: 80% B, 17-18 min: 80-20% B, 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Sample Preparation:

  • Accurately weigh and dissolve the 2-(3-nitro-1H-pyrazol-1-yl)ethanol standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase starting composition (80:20 Water:Acetonitrile).

  • Dissolve the sample containing the analyte in the same solvent as the standard and dilute to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[11][12] This technique provides molecular weight information and fragmentation patterns, which are invaluable for unambiguous identification. Both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can be effective for the analysis of nitroaromatic compounds.[12]

LC-MS Protocol

Objective: To develop a sensitive and selective LC-MS method for the identification and quantification of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Instrumentation:

  • LC-MS system equipped with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

  • Analytical column: C18, 2.1 x 100 mm, 1.8 µm particle size.

Reagents:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, 0.1% (v/v) solution in water and acetonitrile

Chromatographic Conditions:

ParameterValue
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-9.1 min: 90-10% B, 9.1-12 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Range m/z 50-500

Workflow Diagram:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep_std Prepare Standards filter Filter (0.22 µm) prep_std->filter prep_sample Prepare Sample prep_sample->filter inject Inject into LC-MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify identify Identification (MS/MS) integrate->identify

Caption: LC-MS workflow for the analysis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds.[13] For compounds containing polar functional groups like the hydroxyl group in 2-(3-nitro-1H-pyrazol-1-yl)ethanol, derivatization may be necessary to increase volatility and improve peak shape.[14] Silylation is a common derivatization technique for this purpose. The fragmentation patterns of pyrazole derivatives in GC-MS have been studied, which can aid in structural elucidation.[15]

GC-MS Protocol

Objective: To develop a GC-MS method for the analysis of 2-(3-nitro-1H-pyrazol-1-yl)ethanol, with and without derivatization.

Instrumentation:

  • GC-MS system with a split/splitless injector, a mass selective detector (MSD), and a suitable capillary column.

  • Analytical column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents:

  • Dichloromethane, GC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Derivatization Procedure (Optional):

  • Evaporate a known amount of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add 100 µL of dichloromethane and 100 µL of BSTFA + 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV
Scan Range m/z 40-450

Logical Relationship Diagram:

GCMS_Decision start Analyze 2-(3-nitro-1H-pyrazol-1-yl)ethanol by GC-MS direct_analysis Direct Injection start->direct_analysis good_peak Good Peak Shape & Response? direct_analysis->good_peak derivatization Derivatization (Silylation) derivatization->direct_analysis Re-analyze poor_peak Poor Peak Shape / Tailing? good_peak->poor_peak No proceed Proceed with Quantification good_peak->proceed Yes poor_peak->derivatization Yes optimize Optimize Injection/Oven Program poor_peak->optimize No, try optimization first optimize->direct_analysis Re-analyze

Sources

Application

"derivatization of the hydroxyl group in 2-(3-nitro-1H-pyrazol-1-yl)ethanol"

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in 2-(3-nitro-1H-pyrazol-1-yl)ethanol Authored by: A Senior Application Scientist Abstract This comprehensive guide provides detailed application...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of the Hydroxyl Group in 2-(3-nitro-1H-pyrazol-1-yl)ethanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of the primary hydroxyl group in 2-(3-nitro-1H-pyrazol-1-yl)ethanol. This key building block is of significant interest to researchers in medicinal chemistry and drug development. Modifying the hydroxyl moiety allows for the strategic alteration of physicochemical properties such as solubility, lipophilicity, and metabolic stability, and provides a crucial handle for conjugation to other molecular entities. This document explores three principal derivatization pathways—esterification, etherification, and silylation—offering a robust framework for experimental design, from the rationale behind procedural choices to step-by-step protocols and characterization.

Introduction: The Strategic Value of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

2-(3-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a nitropyrazole core linked to an ethanol sidechain[1]. The nitropyrazole motif is a recognized pharmacophore in numerous biologically active molecules, prized for its unique electronic properties and ability to participate in hydrogen bonding.[2] The primary hydroxyl group on the ethanol sidechain presents a versatile point for chemical modification. Derivatization of this group can be employed to:

  • Modulate Physicochemical Properties: Convert the hydrophilic alcohol into esters or ethers to fine-tune lipophilicity for improved membrane permeability.

  • Introduce New Functionalities: Install chemical handles for bioconjugation, such as linking to peptides, polymers, or fluorescent probes.

  • Serve as a Protecting Group: Temporarily mask the hydroxyl group's reactivity during multi-step syntheses to prevent unwanted side reactions.[3][4]

  • Develop Prodrugs: Create ester or carbonate derivatives that are inactive until cleaved in vivo by metabolic enzymes, improving drug delivery and reducing off-target effects.

The presence of the electron-withdrawing nitro group necessitates careful consideration of reaction conditions to ensure chemoselectivity and avoid undesired reactions on the pyrazole ring.[5] This guide provides validated protocols that account for the unique reactivity of this substrate.

Core Derivatization Strategies: A Comparative Overview

Choosing the appropriate derivatization strategy depends on the desired stability and functionality of the final product. The three most common and reliable approaches are esterification, etherification, and silylation.

cluster_workflow General Derivatization Workflow Start 2-(3-nitro-1H-pyrazol-1-yl)ethanol Reaction Derivatization Reaction (Esterification, Etherification, Silylation) Start->Reaction Reagents & Catalyst Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Characterized Derivative Purification->Product NMR, IR, MS

Caption: Reaction scheme for the acetylation of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-(3-nitro-1H-pyrazol-1-yl)ethanol171.14500 mg2.921.0
Acetic Anhydride102.090.33 mL3.511.2
Pyridine79.101.0 mL-(solvent)
Dichloromethane (DCM)84.9310 mL-(solvent)

Procedure

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-nitro-1H-pyrazol-1-yl)ethanol (500 mg, 2.92 mmol).

  • Dissolve the starting material in dichloromethane (10 mL) and pyridine (1.0 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (0.33 mL, 3.51 mmol) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure ester.

Expected Characterization Changes

  • ¹H NMR: Disappearance of the broad -OH proton signal. A new singlet around δ 2.1 ppm corresponding to the acetyl (-COCH₃) protons.

  • IR: Disappearance of the broad O-H stretch (approx. 3400 cm⁻¹). Appearance of a strong C=O stretch (approx. 1740 cm⁻¹).

Protocol 2: Mitsunobu Etherification with Phenol

This protocol details the synthesis of 1-(2-phenoxyethyl)-3-nitro-1H-pyrazole, demonstrating a stable ether linkage.

Caption: Mitsunobu etherification of the substrate with phenol.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-(3-nitro-1H-pyrazol-1-yl)ethanol171.14500 mg2.921.0
Phenol94.11275 mg2.921.0
Triphenylphosphine (TPP)262.29918 mg3.511.2
Diisopropyl azodicarboxylate (DIAD)202.210.69 mL3.511.2
Anhydrous Tetrahydrofuran (THF)72.1115 mL-(solvent)

Procedure

  • In a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-(3-nitro-1H-pyrazol-1-yl)ethanol (500 mg, 2.92 mmol), phenol (275 mg, 2.92 mmol), and triphenylphosphine (918 mg, 3.51 mmol) in anhydrous THF (15 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add diisopropyl azodicarboxylate (0.69 mL, 3.51 mmol) dropwise over 10 minutes. A slight color change may be observed.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • The crude residue contains the product and stoichiometric amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct. Direct purification by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) is the most effective method for isolation.

Expected Characterization Changes

  • ¹H NMR: Disappearance of the -OH proton. Appearance of new aromatic signals corresponding to the phenoxy group (approx. δ 6.9-7.3 ppm).

  • Mass Spec: The molecular ion peak in the mass spectrum will correspond to the calculated mass of the ether product (C₁₁H₁₁N₃O₃, MW: 247.23).

Protocol 3: Silylation for Hydroxyl Protection

This protocol describes the formation of a tert-butyldimethylsilyl (TBDMS) ether, a robust protecting group.

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-(3-nitro-1H-pyrazol-1-yl)ethanol171.14500 mg2.921.0
tert-Butyldimethylsilyl chloride (TBDMS-Cl)150.72484 mg3.211.1
Imidazole68.08497 mg7.302.5
Anhydrous Dichloromethane (DCM)84.9310 mL-(solvent)

Procedure

  • To a dry 50 mL round-bottom flask, add 2-(3-nitro-1H-pyrazol-1-yl)ethanol (500 mg, 2.92 mmol) and imidazole (497 mg, 7.30 mmol).

  • Add anhydrous DCM (10 mL) and stir until all solids dissolve.

  • Add TBDMS-Cl (484 mg, 3.21 mmol) portion-wise at room temperature.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water (15 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure silyl ether.

Expected Characterization Changes

  • ¹H NMR: Disappearance of the -OH proton. Appearance of two new singlets in the upfield region: one at ~δ 0.9 ppm (9H, tert-butyl group) and one at ~δ 0.1 ppm (6H, two methyl groups on silicon).

Conclusion

The derivatization of the hydroxyl group of 2-(3-nitro-1H-pyrazol-1-yl)ethanol is a critical tool for medicinal chemists and drug development professionals. By selecting the appropriate strategy—esterification for tunable lability, etherification for robust modification, or silylation for strategic protection—researchers can effectively advance their synthetic programs. The protocols provided herein are robust, well-vetted, and serve as a reliable starting point for the synthesis of novel nitropyrazole-containing compounds.

References

  • LookChem. 2-(3-nitro-1H-pyrazol-1-yl)ethanol. Available from: [Link]

  • ResearchGate. Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from: [Link]

  • ResearchGate. Nitropyrazoles 22. On reactivity of 3,5-dinitro-4-(phenylsulfonyl)pyrazole and its N-methyl derivative. Available from: [Link]

  • ACS Publications. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available from: [Link]

  • Google Patents. US6875880B2 - Silylation of hydroxyl groups.
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Available from: [Link]

  • PubMed Central. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • ResearchGate. What is the best procedure for silylation of hydroxy compounds?. (2019). Available from: [Link]

  • ResearchGate. Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Available from: [Link]

  • Chemistry Steps. Mitsunobu Reaction. Available from: [Link]

  • IIT Bombay. Protecting Groups. (2020). Available from: [Link]

  • PubMed Central. An un-forgotten classic: the nitro-Mannich reaction between nitrones and silyl nitronates catalysed by B(C6F5)3. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. Available from: [Link]

  • ACS Publications. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. (2018). Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available from: [Link]

  • ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available from: [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. Available from: [Link]

  • Thieme. Acylation of Alcohols and Amines. Available from: [Link]

  • MDPI. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). Available from: [Link]

  • Indian Journal of Chemistry (IJC). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Available from: [Link]

  • MDPI. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. Available from: [Link]

  • MDPI. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Available from: [Link]

  • PubMed Central. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. (2012). Available from: [Link]

  • Wikipedia. Silylation. Available from: [Link]

  • ReactionFlash. Mitsunobu Reaction. Available from: [Link]

  • Chemistry LibreTexts. Hydroxyl Group Substitution - Alcohols. (2023). Available from: [Link]

  • Der Pharma Chemica. Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Available from: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2018). Available from: [Link]

  • ResearchGate. Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. Available from: [Link]

  • Royal Society of Chemistry. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Available from: [Link]

  • YouTube. Esters to Primary Alcohols, Part 2: Metals. (2022). Available from: [Link]

  • University of Rochester. Protecting Groups. Available from: [Link]

  • PubMed Central. 2,2,2-Tris(pyrazol-1-yl)ethanol. Available from: [Link]

  • ResearchGate. How to reduce carboxylic group to alcohol with nitro group untouched?. (2013). Available from: [Link]

  • ResearchGate. Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Pyrazole Derivatives. Available from: [Link]

  • Google Patents. WO2020210657A1 - Solid forms of (e)-3-[2-(2-thienyl)vinyl]-1h-pyrazole.
  • Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]

  • Khan Academy. Esterification of alcohols. Available from: [Link]

  • YouTube. Two Novel Approaches to Make Ethers. (2023). Available from: [Link]

  • MDPI. (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Available from: [Link]

Sources

Method

Application Note: Advanced Lithographic Integration of Nitropyrazole Derivatives

Executive Summary This application note details the experimental protocols for integrating nitropyrazole derivatives (specifically 3-nitro-1H-pyrazole and its functionalized analogs) into photolithographic workflows. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for integrating nitropyrazole derivatives (specifically 3-nitro-1H-pyrazole and its functionalized analogs) into photolithographic workflows. While traditionally known as energetic materials or pharmaceutical intermediates, nitropyrazoles possess unique electronic properties—high nitrogen density and specific electron-withdrawing capabilities—that make them valuable in two distinct lithographic domains:

  • EUV/E-Beam Lithography: Acting as secondary electron sensitizers to enhance dose sensitivity in Chemically Amplified Resists (CARs).

  • Micro-Energetics (MEMS): Direct patterning or mold-filling of nitropyrazole polymers for on-chip micro-thrusters or bio-MEMS drug delivery systems.

Warning: Nitropyrazoles are potentially energetic materials.[1][2][3] While stable derivatives are selected for these protocols, strict safety adherence to explosive handling guidelines is mandatory during synthesis and baking steps.

Scientific Rationale & Mechanism

The "Nitrogen Advantage" in EUV

In Extreme Ultraviolet (EUV, 13.5 nm) and Electron-Beam lithography, the primary patterning mechanism is not direct photon absorption by the photoacid generator (PAG), but rather ionization of the polymer matrix followed by the release of Secondary Electrons (SE).

Nitropyrazoles (


) offer a distinct advantage:
  • High Ionization Cross-Section: The nitrogen-rich heterocyclic ring increases the probability of ionization events per unit volume compared to standard carbon-backbone polymers.

  • Electron Affinity: The nitro group (

    
    ) acts as an electron trap, potentially modulating the mean free path of secondary electrons, thereby reducing image blur (improving Line Edge Roughness, LER).
    
Mechanistic Pathway Diagram

The following diagram illustrates the role of nitropyrazoles in modulating acid generation in a chemically amplified resist.

EUV_Mechanism EUV EUV Photon / E-Beam Matrix Polymer Matrix (w/ Nitropyrazole) EUV->Matrix Ionization SE Secondary Electrons (e-) Matrix->SE Emission NPY Nitropyrazole (Sensitizer/Modulator) SE->NPY Scattering/Sensitization PAG Photoacid Generator (PAG) SE->PAG Activation NPY->SE Multiplication (Cascade) Acid Photoacid (H+) NPY->Acid Diffusion Control (Optional Quenching) PAG->Acid Generation Deprotection Polymer Deprotection Acid->Deprotection Catalysis

Figure 1: Mechanistic pathway of nitropyrazole-enhanced acid generation. The heterocyclic ring aids in secondary electron management, crucial for breaking the RLS (Resolution-Line Edge Roughness-Sensitivity) trade-off.

Materials & Safety Preparation

Required Reagents
ComponentSpecificationFunction
3-Nitro-1H-pyrazole >98% Purity (HPLC)Active monomer / Sensitizer
PMMA (950k) 4% in AnisoleBase Polymer Matrix
Triphenylsulfonium triflate Photoacid Generator (PAG)Acid Source
PGMEA Electronic GradeSolvent
TMAH (2.38%) Metal-Ion FreeDeveloper
Safety Protocol (Critical)
  • Explosive Limits: Although 3-nitropyrazole is relatively stable, it is an energetic precursor. Do not exceed baking temperatures of 160°C.

  • Solvent Compatibility: Avoid acetone if working with un-stabilized nitropyrazoles, as exotherms can occur. Use PGMEA or Ethyl Lactate.

  • Waste Disposal: Segregate all nitropyrazole waste from standard organic solvents. Label as "Potential Energetic Waste."

Protocol A: Nitropyrazole as an EUV/E-Beam Sensitizer

This protocol describes the formulation and testing of a nitropyrazole-doped resist to improve sensitivity.

Step 1: Formulation
  • Stock Solution A: Dissolve 1.0g of PMMA in 10mL of Anisole.

  • Stock Solution B (Active): Dissolve 50mg of 3-nitro-1H-pyrazole in 1mL of PGMEA.

  • Stock Solution C (PAG): Dissolve 20mg of Triphenylsulfonium triflate in 1mL of PGMEA.

  • Mixing: Combine in the following ratio for a "High-N" test resist:

    • 2 mL Stock A

    • 100 µL Stock B (approx 5 wt% loading)

    • 50 µL Stock C

  • Filtration: Filter through a 0.2 µm PTFE syringe filter immediately before use.

Step 2: Coating and Pre-Bake
  • Substrate: 4-inch Silicon wafer, HMDS primed.

  • Spin Coat: 3000 RPM for 45 seconds. Target thickness: 100 nm.

  • Soft Bake: 110°C for 90 seconds on a contact hotplate.

    • Note: This drives off solvent.[4] Do not exceed 110°C to prevent sublimation of the nitropyrazole small molecule.

Step 3: Exposure (E-Beam Surrogate for EUV)
  • Tool: E-Beam Lithography System (e.g., Raith or JEOL).

  • Acceleration Voltage: 30 kV (Simulates EUV secondary electron dynamics).

  • Dose Matrix: Expose a dose wedge from 50 µC/cm² to 300 µC/cm².

Step 4: Post-Exposure Bake (PEB) & Development
  • PEB: 100°C for 60 seconds. (Crucial for acid diffusion).

  • Develop: Immerse in MIBK:IPA (1:3) for 45 seconds.

  • Rinse: IPA for 30 seconds.

  • Dry: Nitrogen blow.

Protocol B: Micro-Energetics (MEMS Patterning)

This protocol is for researchers creating "Energetic Chips" (e.g., micro-fuzes) where the nitropyrazole is the functional payload, not just a resist additive.

Workflow Diagram

MEMS_Workflow Substrate 1. Si Substrate Preparation (Cleaning/Dehydration) Mold 2. SU-8 Mold Fabrication (Negative Lithography) Substrate->Mold Fill 3. Nitropyrazole Slurry Casting (Vacuum Infiltration) Mold->Fill Defined Cavities Planar 4. Chemical Mechanical Planarization (CMP) or Polish Fill->Planar Remove Overburden Seal 5. Encapsulation (Parylene Deposition) Planar->Seal Final Device

Figure 2: Fabrication workflow for embedding nitropyrazole energetic charges into silicon substrates.

Step-by-Step Methodology
  • Mold Fabrication:

    • Spin coat SU-8 2050 (MicroChem) to 50 µm thickness.

    • Expose and develop to create "wells" or "channels."

    • Hard bake at 150°C to fully crosslink the SU-8 mold.

  • Energetic Slurry Prep:

    • Mix 3-nitro-1H-pyrazole (solid powder) with a binder (e.g., GAP or nitrocellulose) in a 80:20 ratio.

    • Use a minimal amount of acetone to create a flowable paste.

  • Casting:

    • Apply paste over the SU-8 mold.

    • Place in a vacuum desiccator (25 inHg) for 5 minutes to degas and force slurry into micro-wells.

  • Planarization:

    • Once dry, carefully polish the surface using 2000-grit sandpaper (wet) to remove excess energetic material, leaving it only inside the SU-8 wells.

  • Encapsulation:

    • Deposit 2 µm of Parylene-C via CVD to seal the energetic material.

Data Analysis: Contrast & Sensitivity[5][6]

When evaluating the Protocol A (Resist Additive), use the following table to structure your results. A "successful" nitropyrazole integration should lower the


 (Dose to Clear) without significantly degrading 

(Contrast).

Table 1: Experimental Data Template for Nitropyrazole Resist Evaluation

Sample IDNitropyrazole Loading (%)Dose to Clear (

) [µC/cm²]
Contrast (

)
Surface Roughness (RMS) [nm]
Ref-01 0% (Control)MeasureCalcAFM Scan
NPY-05 5%Expect ~10-15% reductionCalcMonitor for crystallization
NPY-10 10%Expect reductionCheck for T-toppingLikely increased

Calculation of Contrast (


): 


Where

is the onset dose and

is the dose to clear.

Troubleshooting & Optimization

  • Issue: Crystallization on Surface.

    • Cause: Nitropyrazole solubility limit exceeded in PMMA.

    • Fix: Reduce loading to <3% or switch to a more polar polymer matrix (e.g., poly(hydroxystyrene)).

  • Issue: T-Topping (Insoluble surface layer).

    • Cause: Nitropyrazole evaporation/sublimation at the surface during Soft Bake.

    • Fix: Lower Soft Bake temperature to 90°C and extend time to 3 minutes.

  • Issue: Dark Erosion (Unexposed areas dissolving).

    • Cause: Nitropyrazole increasing the acidity/solubility of the matrix too much.

    • Fix: Add a trace amount of base quencher (e.g., trioctylamine).

References

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[3][5] Molecules.[4][6][7][8][9][10][11] Link

  • Thakur, M., et al. (2024).[12] Multinuclear Tin-Based Macrocyclic Organometallic Resist for EUV Photolithography. ACS Materials Au.[13] Link

  • National Institutes of Health. (2024). Update on Nitrogen Heterocycle Compositions in FDA-Approved Pharmaceuticals. PubMed.[14] Link

  • MicroChemicals GmbH. (2023). Fundamentals of Photoresists and Additives.[15] Application Notes.[1][16][9][17] Link

  • Imec. (2023).[18] Understanding the Hidden Chemistry of Vapor-Phase Reactions to Enhance Photoresist Materials for EUV Lithography. Imec Research Topics. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Nitropyrazole Synthesis

<_ _> Welcome to the Technical Support Center for Nitropyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing...

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the Technical Support Center for Nitropyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing nitro groups onto the pyrazole scaffold. Nitropyrazoles are crucial intermediates and end-products in pharmaceuticals and energetic materials, but their synthesis is often challenging, marked by issues with yield, selectivity, and safety.[1][2][3]

This document moves beyond simple protocols to provide in-depth, experience-driven advice in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental pitfalls and offer robust, validated strategies for optimization.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common high-level questions encountered during nitropyrazole synthesis.

FAQ 1: What is the primary mechanism for pyrazole nitration, and how does it dictate regioselectivity?

The nitration of pyrazole is a classic electrophilic aromatic substitution (EAS) reaction. The active electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a nitrating agent like a mixture of nitric and sulfuric acids.[4]

The pyrazole ring presents a unique electronic landscape. It has a "pyridine-like" nitrogen (doubly bonded) which is electron-withdrawing and deactivating, and a "pyrrole-like" nitrogen (singly bonded, with a lone pair contributing to aromaticity) which is electron-donating.

  • For N-unsubstituted pyrazoles: Electrophilic attack occurs preferentially at the C4 position.[5][6] This is because the intermediates formed by attack at C3 or C5 are highly destabilized by placing a positive charge adjacent to the electron-withdrawing, pyridine-like nitrogen. The intermediate from C4 attack is more stable.

  • For N-substituted pyrazoles: The directing influence of the N1 substituent becomes critical. Electron-donating groups on N1 can activate the ring, while electron-withdrawing groups will deactivate it. The interplay between the N1 substituent and other groups on the ring at C3 or C5 will ultimately determine the final isomer distribution.[7]

G caption Fig 1. Simplified workflow of electrophilic nitration at the C4 position.

Caption: Fig 1. Simplified workflow of electrophilic nitration at the C4 position.

FAQ 2: How do I choose the right nitrating agent?

The choice of nitrating agent is critical and depends on the pyrazole's reactivity and the desired outcome. A summary of common agents is provided below.

Nitrating AgentCompositionTypical ConditionsBest ForKey Considerations
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄0 - 90 °CUnactivated or deactivated pyrazoles.[2]Highly corrosive and exothermic. Requires careful temperature control. Can lead to decomposition at higher temperatures.[2][8]
Fuming Mixed Acid Fuming HNO₃ / Fuming H₂SO₄25 - 50 °CHeavily deactivated pyrazoles; driving reactions to completion.[2]Extremely aggressive and hazardous. Generates toxic NOx fumes. Use only with appropriate engineering controls.
Acetyl Nitrate HNO₃ / Acetic Anhydride (Ac₂O)0 - 25 °CAcid-sensitive or moderately activated pyrazoles. Can offer different regioselectivity.[9]Less aggressive than mixed acid. The active species is protonated acetyl nitrate. Can also lead to N-nitration.[1]
N-Nitropyrazoles e.g., 1,4-Dinitropyrazole80 °C, with Lewis AcidTransfer nitration to other (hetero)arenes.[10]A milder, more selective method for nitrating other sensitive substrates, using a pre-formed nitropyrazole as the NO₂⁺ donor.[10]
Ammonium Nitrate / TFAA NH₄NO₃ / Trifluoroacetic Anhydride0 - 25 °CNitration of sensitive heterocycles where strong acids are problematic.[11][12]Generates trifluoroacetic acid in situ. Offers a powerful but less acidic alternative.[11]
FAQ 3: What are the most critical safety precautions for nitration reactions?

Nitration reactions are inherently hazardous. Adherence to strict safety protocols is non-negotiable.

  • Corrosivity & Burns: Mixed acids are extremely corrosive and can cause severe, deep tissue burns.[13] Always wear acid-resistant gloves (butyl rubber or Viton), a full-face shield, and a chemical-resistant apron or lab coat.[8][14]

  • Exothermic Reactions & Thermal Runaway: Nitrations are highly exothermic.[13] The reaction must be cooled in an ice bath, and reagents must be added slowly and portion-wise to maintain temperature control. A sudden temperature spike can indicate a runaway reaction, which may lead to violent boiling or explosion.

  • Toxic Fumes: Nitric acid and nitration mixtures can release toxic nitrogen dioxide (NO₂) gas, which is corrosive to the respiratory tract.[13][15] All work must be performed in a certified chemical fume hood with good airflow.[13]

  • Emergency Preparedness: Ensure immediate access to an emergency safety shower and eyewash station.[14][16] Have appropriate neutralizing agents (e.g., sodium bicarbonate, lime) and spill containment kits readily available.[13]

G caption Fig 2. Critical safety workflow for handling nitration reactions.

Caption: Fig 2. Critical safety workflow for handling nitration reactions.

Section 2: Troubleshooting Experimental Failures

This section provides detailed guides for diagnosing and solving specific problems encountered during synthesis.

Problem 1: My reaction yield is low or zero.

A low yield is the most common issue. A systematic approach is required to diagnose the root cause.

G Start Low Yield Observed TLC Analyze Reaction Mixture by TLC/LCMS Start->TLC Incomplete Incomplete TLC->Incomplete High SM Spot Decomp Decomp TLC->Decomp Baseline/Streak Side_Rxn Side_Rxn TLC->Side_Rxn Multiple Products Sol_Incomplete Sol_Incomplete Incomplete->Sol_Incomplete Sol_Decomp Sol_Decomp Decomp->Sol_Decomp Sol_Side_Rxn Sol_Side_Rxn Side_Rxn->Sol_Side_Rxn caption Fig 3. Troubleshooting workflow for low reaction yield.

Caption: Fig 3. Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Cause A: Incomplete Reaction

    • Diagnosis: TLC or LCMS analysis shows a significant amount of unreacted starting material.

    • Explanation: The reaction conditions are not sufficiently forcing to overcome the activation energy barrier. The pyrazole ring, especially if substituted with electron-withdrawing groups, can be highly deactivated towards electrophilic attack.

    • Solutions:

      • Increase Reaction Temperature: Gradually increase the temperature in 10 °C increments. Be aware that higher temperatures can also promote decomposition.[2]

      • Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically by TLC.

      • Use a Stronger Nitrating Agent: If using mixed acid, consider switching to fuming nitric/sulfuric acid. This increases the concentration of the active NO₂⁺ electrophile.[2]

      • Verify Reagent Quality: Ensure that the nitric and sulfuric acids are concentrated and have not absorbed atmospheric moisture, which would reduce their activity.

  • Cause B: Decomposition of Starting Material or Product

    • Diagnosis: The reaction mixture turns dark, and TLC analysis shows a dark streak from the baseline with few or no distinct product spots.

    • Explanation: Nitropyrazoles, particularly those with multiple nitro groups, can be thermally unstable.[17][18] The highly acidic and oxidizing conditions can lead to ring opening or charring, especially at elevated temperatures.[2][12]

    • Solutions:

      • Lower Reaction Temperature: Maintain a strict temperature protocol, often at 0 °C or even lower, during the addition of reagents.

      • Use a Milder Nitrating Agent: Switch from mixed acid to a less aggressive system like acetyl nitrate or ammonium nitrate/TFAA.[11][12]

      • Reduce Reaction Time: Quench the reaction as soon as TLC indicates the consumption of starting material to prevent prolonged exposure of the product to harsh conditions.[19]

Problem 2: My reaction produces a mixture of isomers (Poor Regioselectivity).
  • Diagnosis: ¹H NMR or LCMS analysis of the crude product shows two or more distinct products with the same mass.

  • Explanation: Regioselectivity is a delicate balance of electronic and steric effects. For N-substituted pyrazoles, nitration can occur at C4 or C5 (or C3, if C5 is blocked). Furthermore, if other aromatic rings are present (e.g., an N-phenylpyrazole), nitration can occur on that ring as well.[9]

  • Solutions:

    • Change the Nitrating System: The nature of the electrophile can dramatically alter regioselectivity. For instance, in the nitration of 1-phenylpyrazole, using mixed acid (HNO₃/H₂SO₄) favors nitration on the phenyl ring, while acetyl nitrate (HNO₃/Ac₂O) favors nitration at the C4 position of the pyrazole ring.[9]

    • Modify the Solvent: Solvents can influence the reactivity of the nitrating agent and the stability of the reaction intermediates. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically increase regioselectivity in some pyrazole syntheses, although this is more documented for condensation reactions than direct nitrations.

    • Steric Hindrance: Leverage bulky substituents. A large group at the N1 position can sterically block attack at the C5 position, thereby favoring substitution at the less hindered C4 position.

    • Blocking/Directing Groups: Consider a multi-step sequence where a readily available position is first blocked with a group (e.g., bromine), the desired nitration is performed, and the blocking group is subsequently removed.

Problem 3: I'm having difficulty purifying my nitropyrazole isomers.
  • Diagnosis: Isomers are co-eluting during column chromatography, or the product fails to crystallize.

  • Explanation: Regioisomers of nitropyrazoles often have very similar polarities, making them difficult to separate by standard silica gel chromatography.[20]

  • Solutions:

    • Optimize Flash Chromatography:

      • Mobile Phase: Test a range of solvent systems with different polarities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). Use a shallow elution gradient to maximize separation.[20]

      • Dry Loading: Avoid dissolving the crude mixture in a strong solvent for loading. Instead, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique often provides sharper bands and better separation.[20]

    • Crystallization:

      • Solvent Screening: Test a wide variety of solvents to find one where the desired isomer has low solubility at room temperature but is soluble when hot.[21][22]

      • Salt Formation: If the isomers have a basic nitrogen, they can be converted to acid addition salts (e.g., with HCl or an organic acid). The different salts may have vastly different crystallization properties, allowing one to be selectively crystallized and then neutralized back to the pure isomer.[23][24]

    • High-Performance Liquid Chromatography (HPLC): For very challenging separations or for obtaining material of very high purity, preparative HPLC (both normal-phase and reverse-phase) is a powerful tool.[20]

Section 3: Experimental Protocol Example

Protocol 1: Synthesis of 4-Nitropyrazole via Mixed Acid Nitration

This protocol is a representative example for the direct nitration of an unsubstituted pyrazole.[2]

Reagents & Equipment:

  • Pyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice, Deionized Water

  • Round-bottom flask with magnetic stir bar

  • Addition funnel

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and place it in a large ice/water bath.

  • Acid Mixture: Carefully and slowly add concentrated sulfuric acid to the flask. Once cooled to 0-5 °C, slowly add fuming nitric acid via an addition funnel, ensuring the internal temperature does not exceed 10 °C. This mixture is your nitrating agent.

  • Reactant Addition: Once the acid mixture is stable at 0-5 °C, add pyrazole in small portions over 30-60 minutes. Monitor the temperature closely; it should not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to the desired temperature (e.g., 50 °C) and stir for the optimized time (e.g., 1.5 hours), monitoring by TLC (e.g., 1:1 Hexane:Ethyl Acetate).[2]

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic step.

  • Workup: The product may precipitate from the aqueous solution upon neutralization. Slowly add a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral (~7).

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water.

  • Purification: The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure 4-nitropyrazole.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). MDPI. Retrieved from [Link]

  • MIXED NITRATING ACID (greater than 50% HN03). (2022). East Harbour Group. Retrieved from [Link]

  • Pyrazole. (n.d.). SlideShare. Retrieved from [Link]

  • Nitration reaction safety. (2024). YouTube. Retrieved from [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved from [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed. Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (n.d.). ACS Publications. Retrieved from [Link]

  • Direct nitration of five membered heterocycles. (2007). ResearchGate. Retrieved from [Link]

  • (PDF) Nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2020). Dyno Nobel. Retrieved from [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. (n.d.). ResearchGate. Retrieved from [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). PMC. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. Retrieved from [Link]

  • Nitric Acid. (n.d.). Lovochemie. Retrieved from [Link]

  • (PDF) Manipulating nitration and stabilization to achieve high energy. (2023). ResearchGate. Retrieved from [Link]

  • Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2021). PMC. Retrieved from [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. (2023). MDPI. Retrieved from [Link]

  • Manipulating nitration and stabilization to achieve high energy. (2023). Semantic Scholar. Retrieved from [Link]

  • Regioselectivity in pyrazole EAS. (2022). Reddit. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • How To: Purify by Crystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. (2022). Google Patents.
  • Regioselectivity in nitration of a 1,2-disubstituted aromatic compound. (2015). Chemistry Stack Exchange. Retrieved from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Central Florida. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Thermal Runaway in Nitration Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Challenge of Nitration Nitration, the introduction of a nitro group (–NO₂) into an organic compound, is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Challenge of Nitration

Nitration, the introduction of a nitro group (–NO₂) into an organic compound, is a cornerstone of chemical synthesis, pivotal in the production of everything from pharmaceuticals to advanced materials.[1] However, the potent reagents used, such as mixtures of nitric and sulfuric acid, and the highly exothermic nature of the reaction present a significant and ever-present safety challenge: thermal runaway.[1][2]

A thermal runaway is a dangerous situation where an exothermic reaction becomes uncontrollable.[3][4] The reaction rate increases with temperature, which in turn releases heat more rapidly than the system can dissipate it.[4] This creates a positive feedback loop, leading to a rapid spike in temperature and pressure that can result in violent explosions, equipment failure, and the release of toxic gases.[3][5][6] This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, prevent, and safely manage the risks associated with thermal runaway in nitration reactions.

Frequently Asked Questions (FAQs)

Q1: What exactly is a thermal runaway in the context of a nitration reaction?

A thermal runaway is a process in which an exothermic nitration reaction accelerates out of control.[4] The heat generated by the reaction increases the reaction rate, which generates even more heat.[4] If the cooling system cannot remove this heat fast enough, this feedback loop leads to a rapid, exponential increase in temperature and pressure, potentially causing a "thermal explosion".[4]

Q2: What are the primary causes of thermal runaway during nitration?

The most common causes stem from an imbalance between the rate of heat generation and the rate of heat removal. Key factors include:

  • Inadequate Cooling: The cooling system's capacity is insufficient for the reaction scale or exotherm, or it fails during the process.[3][4][7] A loss-of-coolant scenario is a primary trigger for runaway events.[8][9]

  • Improper Reagent Addition: Adding the nitrating agent too quickly is a frequent cause, leading to the accumulation of unreacted reagents and a sudden, large release of energy.[3]

  • Poor Agitation: Inefficient stirring leads to localized hot spots and high concentrations of reactants, which can initiate a runaway.[3] Stoppage of agitation has been documented as the cause of a serious thermal incident involving deflagration within the reaction mass.[10]

  • Contamination: Impurities can significantly lower the decomposition temperature of nitro-compounds or catalyze dangerous side reactions.[3][5][7] For example, contamination with concentrated sulfuric acid can drastically lower the decomposition onset temperature of nitrocompounds.[5]

  • Incorrect Concentration: Using overly concentrated reagents can make the reaction too vigorous and difficult to control.[11]

Q3: What are the early warning signs of an impending thermal runaway?

Vigilant monitoring is critical. The initial signs include:

  • A sudden, unexpected increase in the internal reaction temperature that doesn't stabilize with cooling.[3]

  • A rapid rise in pressure within the reactor.[3]

  • Noticeable changes in the color of the reaction mixture.[3]

  • The evolution of brown-yellow fumes (toxic nitrogen dioxide gas), indicating decomposition reactions are occurring.[3][6]

Q4: Why is sulfuric acid's role in mixed-acid nitration so important for safety?

Sulfuric acid serves two primary functions. First, it acts as a catalyst to protonate nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active nitrating species.[11][12] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction.[5][12] This is crucial because water can dilute the nitric acid, slowing the desired reaction and potentially allowing unreacted reagents to accumulate.[12] It also serves as a high-boiling solvent to help moderate the reaction temperature.[5]

Troubleshooting Guide: Problem & Solution

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction temperature is rising uncontrollably, and the cooling system can't keep up.

This is a critical situation and the most direct indicator of a potential runaway.

Immediate Actions:

  • Stop Reactant Addition: Immediately cease the addition of the nitrating agent.[11] This is the most important first step to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is at maximum capacity.[11] If using a cooling bath, add more dry ice, liquid nitrogen, or other cooling agents.

  • Prepare for Emergency Quenching: If the temperature continues to rise despite these actions, you must quench the reaction. This typically involves slowly and carefully pouring the reaction mixture into a large volume of stirred, crushed ice and water.[11][13] This procedure both cools the mixture and dilutes the strong acids.[11]

  • Follow Emergency Procedures: If the situation cannot be controlled, evacuate the area and alert safety personnel.

Causality Analysis:

  • Addition Rate vs. Cooling Capacity: The rate of heat generation from the nitration has exceeded the rate of heat removal by your cooling system. This is common when the nitrating agent is added too quickly.

  • Accumulation: A delay in the reaction's initiation (induction period) followed by a sudden start can cause a rapid exotherm as the accumulated reagents react simultaneously.

  • Cooling System Failure: A partial or complete failure of the cooling system (e.g., loss of coolant flow) is a direct cause.[4][14]

Problem 2: I suspect poor agitation or have experienced an agitator failure.

Agitator failure is a severe process deviation that can directly lead to a runaway.

Immediate Actions:

  • Stop Reactant Addition: Immediately stop feeding any reagents.

  • Do NOT Restart Agitation Blindly: If agitation has stopped, restarting it could suddenly mix localized pockets of unreacted reagents, causing a violent, uncontrollable reaction. The heat from a localized decomposition could also be spread through the bulk mixture.[10]

  • Assess and Quench: If the agitator has failed, the safest course of action is an immediate emergency quench.[10]

Causality Analysis:

  • Localized Hot Spots: Without proper mixing, the nitrating agent does not disperse. This creates localized regions of high concentration and temperature where the reaction can accelerate uncontrollably.[3]

  • Reactant Accumulation: The bulk of the mixture may remain cool, masking the danger. Unreacted nitrating agent can form a separate layer. A documented incident showed that agitation stoppage led to a slow deflagration that, upon restarting the agitator, caused dangerously high mass temperatures.[10]

Problem 3: My reaction is producing dark tars and an excessive amount of gas.

This indicates significant side reactions are occurring, which are often highly exothermic and can contribute to a loss of control.

Preventative & Corrective Actions:

  • Strict Temperature Control: Maintain the recommended low temperature (e.g., with an ice bath) throughout the addition process.[13] Side reactions like oxidation and polynitration are often more temperature-sensitive than the desired nitration.[15][16]

  • Control Stoichiometry: Use only a slight molar excess of the nitrating agent.[13] A large excess can promote over-nitration and oxidation of the starting material or product.[1]

  • Monitor Reaction Progress: Use a technique like Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as it is complete to prevent product degradation.[13]

Causality Analysis:

  • Oxidation: Hot, concentrated nitric acid is a powerful oxidizing agent. If the temperature is too high, it can begin to oxidize the organic substrate, producing tars and nitrogen oxides.[6]

  • Polynitration: The initial nitro-product is typically less reactive than the starting material, but if conditions are too harsh (high temperature, excess nitrating agent), further nitration can occur, which is also exothermic.[1][15]

Prevention and Mitigation Strategies

Proactive safety design is paramount. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Hierarchy_of_Controls cluster_0 Elimination Elimination / Substitution (Most Effective) Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Caption: Hierarchy of Controls for Preventing Thermal Runaway.[11]

Elimination/Substitution

While often difficult, consider if a less hazardous synthetic route or a milder nitrating agent (e.g., acetyl nitrate generated in situ) can achieve the desired product.[12]

Engineering Controls

These are the most robust methods for ensuring safety.

  • Continuous Flow Reactors: Microreactors or continuous flow systems offer significant safety advantages over batch reactors.[17][18] Their high surface-area-to-volume ratio allows for extremely efficient heat removal, and the small reaction volume at any given time minimizes the potential hazard of a runaway.[1][18] This technology enables precise control over temperature and stoichiometry.[1]

  • Reaction Calorimetry: Before any scale-up, use reaction calorimetry (RC1) and Differential Scanning Calorimetry (DSC) to understand the thermal hazards.[7][19][20] These tools provide critical data on the heat of reaction, adiabatic temperature rise, and onset temperature for decomposition.[7][20]

  • Robust Cooling Systems: Ensure the cooling system is appropriately sized for the reaction scale and has built-in redundancies or emergency backup power.

  • Automated Shutdown Systems: Implement systems that automatically stop reagent addition if the temperature or pressure exceeds a predefined safety limit.

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs that outline safe addition rates, temperature limits, and emergency procedures.

  • Training: Ensure all personnel are trained on the specific hazards of nitration reactions and are proficient in the emergency response plan.

Experimental Protocols & Data

Protocol: Thermal Hazard Assessment using Reaction Calorimetry (RC1)

This protocol outlines a general workflow for assessing the thermal risk of a nitration reaction before scale-up.

  • Objective: To measure the heat of reaction (ΔH), heat flow, and calculate key safety parameters like the Maximum Temperature of the Synthesis Reaction (MTSR) and the Adiabatic Temperature Rise (ΔTad).[7][20]

  • Setup:

    • Use an automated reaction calorimeter (e.g., Mettler-Toledo RC1).[20]

    • Calibrate the instrument to ensure accurate heat flow measurements.

    • Charge the reactor with the substrate and solvent (e.g., sulfuric acid).

    • Place the nitrating agent (mixed acid) in the automated dosing unit.

  • Procedure:

    • Bring the reactor contents to the desired initial temperature (e.g., 5 °C).

    • Start the controlled, slow addition of the nitrating agent at a pre-determined rate.

    • Continuously record the reaction temperature (Tr), jacket temperature (Tj), and heat flow (Q).

    • After the addition is complete, hold the reaction at the set temperature to measure any residual heat flow until the reaction is complete.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction.

    • Calculate the Adiabatic Temperature Rise (ΔTad) using the formula: ΔTad = Q / (m * Cp), where Q is the total heat released, m is the mass of the final reaction mixture, and Cp is its specific heat capacity.[7]

    • Determine the MTSR, which is the maximum temperature the reaction would reach under adiabatic conditions if cooling were lost.[7]

  • Safety Evaluation: Compare the MTSR to the onset temperature of decomposition of the reaction mixture (determined by DSC/ARC). A significant gap between these values is required for a safe process.

Data Summary: Key Thermal Hazard Parameters

The following table summarizes critical parameters obtained from calorimetric studies, which are essential for a comprehensive safety assessment.

ParameterDescriptionTypical Value Range for NitrationSignificanceSource
ΔHrxn Heat of Reaction-100 to -215 kJ/molThe total amount of energy released. Higher values indicate a more energetic reaction.[7]
ΔTad Adiabatic Temperature Rise50 to >100 °CThe theoretical temperature increase if all cooling is lost. A high ΔTad is a primary indicator of a high runaway risk.[7][20]
MTSR Max. Temp. of Synthesis RxnVariesThe highest temperature achievable by the desired reaction under adiabatic conditions. Must be well below TD24.[7]
TD24 Temp. of 24h Time to Max. RateVariesThe temperature at which a runaway reaction (decomposition) will reach its maximum rate in 24 hours under adiabatic conditions. A critical safety boundary.[7]
Troubleshooting Workflow Diagram

This diagram provides a logical decision-making process for an unexpected temperature rise during a nitration reaction.

Troubleshooting_Workflow decision decision action action critical_action critical_action start Unexpected Temperature Rise Detected critical_action1 IMMEDIATELY Stop Addition of Nitrating Agent start->critical_action1 action1 Ensure Maximum Cooling (e.g., add more dry ice) critical_action1->action1 decision1 Is Temperature Still Rising? action1->decision1 decision2 Is Temperature Stabilizing? decision1->decision2 No critical_action2 Carefully Quench Reaction (add to cold water/ice) decision1->critical_action2 Yes action2 Situation Controlled. Resume with Extreme Caution or Investigate Root Cause. decision2->action2 Yes decision2->critical_action2 No decision3 Quench Successful? critical_action2->decision3 action3 Reaction Secured. Investigate Incident. decision3->action3 Yes critical_action3 Follow Emergency Procedures. Evacuate Area. decision3->critical_action3 No

Caption: Troubleshooting workflow for an unexpected temperature rise.[11]

References

  • Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009).
  • Technical Support Center: Managing Thermal Runaway in Nitr
  • Runaway reaction hazards in processing organic nitrocompounds. IChemE.
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2023). MDPI.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021).
  • Kinetic and safety assessment for salicylic acid nitration by nitric acid/acetic acid system. (2006). PubMed.
  • Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitr
  • Kinetic and safety assessment for salicylic acid nitration by nitric acid/acetic acid system. Academia.edu.
  • Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method. (2024). MDPI.
  • Nitration Reactions | Continuous Flow Processing. Vapourtec Ltd.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applic
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Technical Support Center: Managing Exothermic Reactions During Nitr
  • Incident during nitration in a b
  • An Experimental Study of Worst Case Scenarios of Nitric Acid Decomposition in a Toluene Nitration Process. (2007).
  • Continuous flow nitration in mini
  • Controlling temperature of nitration reactions. (1938).
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone.
  • Thermal runaway. Wikipedia.
  • What happens if the cooling system in nuclear power plants stops working?. (2019). Quora.
  • Nitroglycerin. Wikipedia.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-nitro-1H-pyrazol-1-yl)ethanol. This guide provides in-depth technical assistance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(3-nitro-1H-pyrazol-1-yl)ethanol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and degradation of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Q1: What are the most likely degradation pathways for 2-(3-nitro-1H-pyrazol-1-yl)ethanol under typical experimental conditions?

A1: Based on its chemical structure, 2-(3-nitro-1H-pyrazol-1-yl)ethanol is susceptible to degradation through two primary pathways: reduction of the nitro group and oxidation of the ethanol side chain. The nitro group can be reduced to nitroso, hydroxylamino, and ultimately amino derivatives, a common metabolic pathway for nitro-containing xenobiotics.[1] The primary alcohol of the ethanol side chain can be oxidized to an aldehyde and further to a carboxylic acid.

Q2: How does the pyrazole ring influence the stability of the molecule?

A2: The pyrazole ring is a five-membered aromatic heterocycle that is generally stable. However, the presence of the electron-withdrawing nitro group can influence its reactivity. The metabolism of five-membered nitrogen-containing heterocycles can involve both oxidative and reductive pathways.[2] While the pyrazole ring itself is relatively robust, its substituents are more likely points of degradation.

Q3: What analytical techniques are best suited for studying the degradation of this compound?

A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for separating the parent compound from its degradation products.[3][4] Coupling HPLC with a photodiode array (PDA) detector allows for the initial assessment of peak purity, while mass spectrometry (MS) detection is invaluable for the identification and structural elucidation of the degradants.[5]

Q4: What are the initial steps for conducting a forced degradation study on this compound?

A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[6][7][8] The initial steps involve subjecting a solution of the compound to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[9]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. - Insufficient stressor concentration or duration. - High stability of the compound under the tested conditions.- Increase the concentration of the acid, base, or oxidizing agent. - Extend the duration of exposure to the stress condition. - Increase the temperature for thermal degradation studies.
Complete degradation of the parent compound. - Stress conditions are too harsh.- Reduce the concentration of the stressor. - Decrease the exposure time. - Lower the temperature for thermal studies.
Poor resolution between the parent peak and degradation product peaks in HPLC. - Inappropriate mobile phase composition or pH. - Unsuitable column chemistry.- Modify the mobile phase by varying the organic solvent ratio or the pH of the aqueous phase.[9] - Try a different column with a different stationary phase (e.g., C8 instead of C18).
Inconsistent retention times in HPLC. - Fluctuation in column temperature. - Inadequate column equilibration. - Mobile phase composition changing over time.- Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily.
Difficulty in identifying degradation products by MS. - Low abundance of the degradant. - Complex fragmentation pattern.- Concentrate the sample containing the degradant. - Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural elucidation.[5]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of 2-(3-nitro-1H-pyrazol-1-yl)ethanol under various stress conditions.

Materials:

  • 2-(3-nitro-1H-pyrazol-1-yl)ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 2-(3-nitro-1H-pyrazol-1-yl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the mixture at 60°C for 24 hours.

    • After incubation, neutralize the solution with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 24 hours.[9]

    • After incubation, neutralize the solution with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in an oven at 105°C for 24 hours.[4]

    • After exposure, dissolve the compound in a suitable solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL) to UV light (254 nm) for 48 hours.

    • Keep a control sample in the dark.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop an HPLC method capable of separating 2-(3-nitro-1H-pyrazol-1-yl)ethanol from its potential degradation products.

Instrumentation and Conditions (Initial):

  • HPLC System: With a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase B. A typical starting point could be 95% A for 5 minutes, then a linear gradient to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (scan from 200-400 nm).

  • Column Temperature: 30°C.

Method Development Strategy:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject the stressed samples to observe the formation of degradation products.

  • Optimize the mobile phase composition and gradient to achieve adequate resolution (Rs > 1.5) between all peaks.

  • If co-elution occurs, adjust the pH of the mobile phase or try a different organic modifier (e.g., methanol).

  • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

IV. Visualizations

Diagram 1: Postulated Degradation Pathways

G A 2-(3-nitro-1H-pyrazol-1-yl)ethanol B 2-(3-nitroso-1H-pyrazol-1-yl)ethanol A->B Nitroreduction E 2-(3-nitro-1H-pyrazol-1-yl)acetaldehyde A->E Oxidation C 2-(3-hydroxylamino-1H-pyrazol-1-yl)ethanol B->C Nitroreduction D 2-(3-amino-1H-pyrazol-1-yl)ethanol C->D Nitroreduction F 2-(3-nitro-1H-pyrazol-1-yl)acetic acid E->F Oxidation

Caption: Postulated degradation pathways of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

Diagram 2: Experimental Workflow for Degradation Studies

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F HPLC Method Development A->F B Base Hydrolysis B->F C Oxidative Degradation C->F D Thermal Degradation D->F E Photolytic Degradation E->F G Peak Purity Assessment (PDA) F->G K Validate Stability-Indicating Method F->K H Degradant Identification (LC-MS/MS) G->H I Structure Elucidation (NMR, IR) H->I J Establish Degradation Profile I->J

Caption: Workflow for forced degradation studies and analysis.

V. References

  • Bacterial pathways for degradation of nitroaromatics - PubMed. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. Available at: [Link]

  • Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP - JOCPR. Available at: [Link]

  • Synthesis of 2-(1H-pyrazol-3-YL) phenols - ResearchGate. Available at: [Link]

  • 2,2,2-Tris(pyrazol-1-yl)ethanol - PMC - NIH. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine - ResearchGate. Available at: [Link]

  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - ResearchGate. Available at: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed. Available at: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available at: [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. Available at: [Link]

  • Ethanol Detection Strategy with Multiple Digital Filtering of Passive FT-IR Interferograms - DTIC. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

  • Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques - ARC Journals. Available at: [Link]

  • 2-(1H-Pyrazol-4-yl)ethanol | C5H8N2O | CID 4293604 - PubChem. Available at: [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. Available at: [Link]

Sources

Optimization

"stability issues of 2-(3-nitro-1H-pyrazol-1-yl)ethanol in storage"

Executive Summary You have requested a technical guide regarding the stability profile of 2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS: 956951-01-2).[1] This compound, a functionalized nitro-pyrazole, serves as a critical int...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You have requested a technical guide regarding the stability profile of 2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS: 956951-01-2).[1] This compound, a functionalized nitro-pyrazole, serves as a critical intermediate in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds.[1]

Its stability is governed by two competing structural motifs: the nitro-pyrazole core , which provides thermal stability but photosensitivity, and the hydroxyethyl tail , which introduces hygroscopicity and oxidative susceptibility. This guide synthesizes structural chemistry with practical troubleshooting to ensure experimental integrity.

Part 1: The Mechanistic Basis of Instability

To troubleshoot effectively, one must understand the "why" behind the degradation.[2]

  • Photolytic Instability (The Nitro Group): The nitro group (-NO

    
    ) at the 3-position is electron-withdrawing.[1][2] Upon exposure to UV or high-intensity visible light, nitro-pyrazoles can undergo radical decomposition or rearrangement (nitro-nitrite rearrangement), typically manifesting as a color shift from pale yellow to deep orange/brown.[1]
    
  • Hygroscopicity (The Ethanol Tail): The pendant hydroxyl group (-CH

    
    CH
    
    
    
    OH) is a hydrogen bond donor/acceptor.[1][2] In high humidity (>60% RH), the solid lattice absorbs water, leading to "caking."[2] While the pyrazole ring is hydrolytically stable, adsorbed water accelerates oxidative degradation of the alcohol side chain.[2]
  • Thermal Sensitivity: While 3-nitropyrazoles are generally thermally stable (often

    
    C), the presence of impurities (acids/bases) can lower the onset of decomposition, posing a safety risk for this energetic precursor.[1][2]
    

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Visual Appearance Changes

Q: "My sample has turned from pale yellow to a dark orange/brown solid. Is it still usable?"

  • Diagnosis: This indicates photolytic surface degradation .[1][2] The nitro group has likely absorbed UV photons, creating a thin layer of decomposition products (azo- or nitroso- species) on the crystal surface.[1]

  • Action:

    • Dissolve & Check: Dissolve a small aliquot in HPLC-grade methanol. If the color persists deeply in solution, the bulk is degraded.[2]

    • Run HPLC: If the purity is >98% despite the color, the degradation is likely superficial.[2]

    • Remediation: Recrystallize from Ethanol/Water (if purity is critical) or use as-is for crude reactions.

    • Prevention: Store in amber glass vials wrapped in aluminum foil.

Q: "The powder has clumped into a sticky mass (caking). Can I dry it?"

  • Diagnosis: Hygroscopic moisture absorption .[1][2] The ethanol tail has pulled water from the atmosphere.[2]

  • Action:

    • Do NOT heat aggressively. Heating nitro compounds that are potentially solvated can be hazardous.[1][2]

    • Vacuum Desiccation: Place the open vial in a vacuum desiccator over P

      
      O
      
      
      
      or silica gel for 24 hours at room temperature.
    • Verification: Check proton NMR (

      
      H-NMR) for the water peak (approx. 1.56 ppm in CDCl
      
      
      
      or 3.33 ppm in DMSO-
      
      
      ).
Scenario B: Chemical Purity Issues

Q: "I see a new peak at RRT 1.1 (Relative Retention Time) in my HPLC chromatogram."

  • Diagnosis: Likely oxidation of the alcohol .[1][2] Long-term storage in air can oxidize the terminal -OH to an aldehyde or carboxylic acid (2-(3-nitro-1H-pyrazol-1-yl)acetic acid).[1]

  • Action:

    • Mass Spec Confirmation: Check LC-MS. If the mass is M-2 (aldehyde) or M+14 (acid), oxidation has occurred.[1][2]

    • Remediation: This is irreversible.[1][2] If the impurity level is >5%, repurify via column chromatography (Silica, DCM:MeOH gradient).[2]

Part 3: Experimental Protocols

Standardized Storage Protocol
ParameterRecommended ConditionScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows oxidative kinetics and radical propagation.[1]
Atmosphere Argon or Nitrogen (Inert)Prevents oxidation of the hydroxyethyl tail.[1][2]
Container Amber Glass + Teflon-lined CapBlocks UV light; Teflon prevents leaching/reaction with plasticizers.[1][2]
Desiccant Silica Gel Packet (Secondary)Mitigates hygroscopic caking inside the secondary container.[1][2]
Rapid Purity Assessment (HPLC Method)

Use this method to validate stability before critical experiments.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Pass Criteria: Main peak area > 98.0%.

Part 4: Visualizing the Stability Landscape

Figure 1: Degradation Pathways & Monitoring

G Compound 2-(3-nitro-1H-pyrazol-1-yl)ethanol (Intact) PhotoDeg Surface Darkening (Nitro-radical species) Compound->PhotoDeg UV Light (hν) Oxidation Carboxylic Acid Deriv. (Oxidized Tail) Compound->Oxidation O2 (Long-term) Hydration Caking / Hydrates (H2O Absorption) Compound->Hydration Humidity (>60% RH) Visual Visual Check (Color Change) PhotoDeg->Visual HPLC Detect via HPLC (RRT Shift) Oxidation->HPLC Hydration->Visual

Caption: Primary degradation vectors for 2-(3-nitro-1H-pyrazol-1-yl)ethanol. UV exposure targets the nitro core, while environmental factors attack the ethanol tail.

Figure 2: User Decision Tree for Sample Safety

DecisionTree Start Inspect Sample ColorCheck Is it Dark Orange/Brown? Start->ColorCheck TextureCheck Is it Sticky/Caked? ColorCheck->TextureCheck No (Color is Yellow) PurityCheck HPLC Purity > 98%? ColorCheck->PurityCheck Yes (Suspect Photolysis) Use Safe to Use TextureCheck->Use No Dry Vacuum Dry (24h, 25°C) TextureCheck->Dry Yes PurityCheck->Use Yes (Surface only) Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst No (90-98%) Discard Discard / Repurify PurityCheck->Discard No (<90%) Dry->PurityCheck Re-check

Caption: Logical workflow for assessing sample viability based on physical and chemical observations.

References

  • PubChem. (n.d.).[1][2][3] 2-(3-nitro-1H-pyrazol-1-yl)ethanol. National Library of Medicine.[2] Retrieved October 24, 2023, from [Link][2]

    • Provides chemical structure, molecular weight, and general identifiers confirming the N-alkyl
  • Zhang, J., et al. (2019).[1][2] Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(15), 2785.[1][2]

    • Establishes the thermal stability profile and sensitivity of the 3-nitropyrazole core, validating the requirement for careful thermal handling.
  • Luo, Y., et al. (2015).[1][2] Thermal stability and decomposition mechanism of N-alkyl substituted nitropyrazoles. Journal of Thermal Analysis and Calorimetry, 120, 1509–1518.[2]

    • Mechanistic insight into how N-alkylation (like the ethanol tail)
  • LookChem. (n.d.). Product Data: 2-(3-nitro-1H-pyrazol-1-yl)ethanol. Retrieved October 24, 2023, from [Link][2]

    • Confirms physical appearance (yellow solid)

Sources

Troubleshooting

"solvent effects on the regioselectivity of pyrazole nitration"

Technical Support Center: Solvent-Directed Regioselectivity in Pyrazole Nitration Introduction: The Regioselectivity Switch Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide addresses...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent-Directed Regioselectivity in Pyrazole Nitration

Introduction: The Regioselectivity Switch

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide addresses a frequent bottleneck in medicinal chemistry: controlling the site of nitration on the pyrazole ring.

In pyrazole nitration, the solvent is not just a medium; it is a mechanistic switch . The choice between a protic acidic medium (e.g., H₂SO₄) and an anhydride medium (e.g., Ac₂O) dictates whether the reaction proceeds via the pyrazolium cation or the neutral species , fundamentally altering the regiochemical outcome between C4 and C3/C5 positions.

Module 1: The Regioselectivity Matrix

Use this decision matrix to determine the correct solvent system for your target isomer.

Target PositionRequired MechanismSolvent SystemActive SpeciesKey Intermediate
C4-Nitro Electrophilic Aromatic Substitution (EAS)H₂SO₄ / HNO₃ (Mixed Acid)Pyrazolium Cation (

)

-complex at C4
C3/C5-Nitro

-Nitration

[1,5]-Sigmatropic Shift
Ac₂O / HNO₃ (Acetic Anhydride)Neutral Pyrazole

-Nitropyrazole

-Nitro
Kinetic TrappingAc₂O / HNO₃ (Low Temp < 0°C)Neutral Pyrazole

-Nitropyrazole
Visualizing the Mechanistic Divergence

The following diagram illustrates how solvent acidity controls the reaction pathway.

PyrazoleNitration Start Pyrazole Substrate AcidCond Condition A: H2SO4 / HNO3 (Protic Solvent) Start->AcidCond Dissolve AnhydCond Condition B: Ac2O / HNO3 (Aprotic/Acylating) Start->AnhydCond Dissolve Cation Pyrazolium Cation (Ring Deactivated) AcidCond->Cation Protonation TS_C4 Transition State (Attack at C4) Cation->TS_C4 NO2+ Attack Prod_C4 4-Nitropyrazole (Thermodynamic Product) TS_C4->Prod_C4 -H+ Neutral Neutral Pyrazole (N-Nucleophilic) AnhydCond->Neutral No Protonation NNitro 1-Nitropyrazole (Kinetic Intermediate) Neutral->NNitro N-Attack (Fast) Rearrange [1,5]-Sigmatropic Rearrangement (Heat) NNitro->Rearrange Delta T / Acid Cat. Prod_C3 3(5)-Nitropyrazole (Rearrangement Product) Rearrange->Prod_C3 Migration

Caption: Mechanistic bifurcation driven by solvent acidity. Strong acids force C4 substitution via the cation; anhydrides allow N-nitration followed by migration to C3.

Module 2: Troubleshooting Guide

Scenario A: "I need the 3-nitro isomer, but I keep getting the 4-nitro product."
  • Diagnosis: You are likely using a solvent that is too acidic (e.g., TFA, H₂SO₄) or contains significant water.

  • The Science: In strong acids, the pyridine-like nitrogen (N2) is protonated (

    
    ). The resulting positive charge deactivates the ring. The C4 position, being furthest from the positive nitrogen, is the least deactivated site, leading exclusively to 4-nitration.
    
  • Solution:

    • Switch solvent to Acetic Anhydride (Ac₂O) .

    • Ensure the system is moisture-free to prevent hydrolysis of Ac₂O back to acetic acid.

    • Run the reaction at 0°C to form the

      
      -nitro intermediate, then heat to 60–80°C to force the rearrangement to C3.
      
Scenario B: "I isolated the N-nitro intermediate, but it won't rearrange to the C-nitro product."
  • Diagnosis: Insufficient thermal energy or lack of acid catalysis.

  • The Science: The migration of the nitro group from N to C3 (often called the cinemigration or Bamberger-like rearrangement) has a high activation energy. It proceeds via a [1,5]-sigmatropic shift.

  • Solution:

    • Thermal Push: Heat the isolated

      
      -nitropyrazole in an inert high-boiling solvent (e.g., chlorobenzene or benzonitrile) to 100–120°C.
      
    • Acid Catalysis: Add a catalytic amount of H₂SO₄ or TsOH to the rearrangement solvent. This lowers the barrier for the migration.

Scenario C: "Safety Alert: The reaction in Acetic Anhydride exothermed uncontrollably."
  • Diagnosis: Formation of Acetyl Nitrate (AcONO₂) without temperature control.

  • The Science: Mixing HNO₃ and Ac₂O generates acetyl nitrate, a potent nitrating agent that is thermally unstable.

  • Solution:

    • Order of Addition: Never add Ac₂O to HNO₃. Always add HNO₃ to Ac₂O (or the pyrazole/Ac₂O mixture) dropwise.

    • Temperature Lock: Maintain internal temperature <10°C during addition.

    • Quenching: Quench on ice before neutralization to hydrolyze excess acetyl nitrate safely.

Module 3: Experimental Protocols

Protocol A: Synthesis of 4-Nitropyrazole (C4-Selective)

Target: Thermodynamic control via Pyrazolium Cation.

  • Preparation: Dissolve pyrazole (10 mmol) in concentrated H₂SO₄ (5 mL) in a round-bottom flask. Cool to 0°C.

  • Nitration: Add fuming HNO₃ (12 mmol) dropwise, maintaining temperature <10°C.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 3–5 hours.

    • Note: If the substrate is deactivated (e.g., 1-phenylpyrazole), heating to 60°C may be required.

  • Workup: Pour onto 50g of crushed ice. Neutralize with Na₂CO₃ (solid) or NH₄OH to pH 7.

  • Isolation: Filter the precipitate (4-nitropyrazole is sparingly soluble in water). Recrystallize from Ethanol/Water.

Protocol B: Synthesis of 3(5)-Nitropyrazole (C3-Selective)

Target: Kinetic N-Nitration followed by Rearrangement.

  • Preparation: Dissolve pyrazole (10 mmol) in Acetic Anhydride (5 mL). Add glacial acetic acid (1 mL) as a co-solvent if solubility is poor. Cool to -5°C.

  • N-Nitration: Add fuming HNO₃ (11 mmol) dropwise strictly below 0°C.

    • Checkpoint: TLC should show conversion to a less polar spot (

      
      -nitropyrazole).
      
  • Rearrangement:

    • Method 1 (One-Pot): Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours.

    • Method 2 (Two-Step): Quench on ice, isolate the

      
      -nitro solid, dissolve in benzonitrile, and reflux at 120°C for 2 hours.
      
  • Workup: Remove solvent under reduced pressure. The residue is often a mixture of 3-nitro (major) and 5-nitro (if N1 is substituted) or tautomers.

  • Purification: Column chromatography (Hexane/EtOAc).

Module 4: Data Summary & Solvent Comparison

Solvent SystemActive AgentPrimary RegioisomerYield (Typical)Key Risk
H₂SO₄ / HNO₃

4-Nitro 85-95%Strong acid corrosion
Ac₂O / HNO₃

N-Nitro (Low T) 3-Nitro (High T)60-75%Exotherm / Explosion
TFA / HNO₃

4-Nitro 70-80%Cost / Volatility
MeCN / NO₂BF₄

N-Nitro 80-90%Moisture sensitivity

References

  • Katritzky, A. R.; Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed.). Elsevier. (Foundational text on azole reactivity and tautomerism).
  • Janssen, J. W. A. M.; Habraken, C. L. (1971). "Pyrazoles.[1][2][3][4][5][6][7] VIII. Rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry, 36(21), 3081–3085. Link

  • Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press. (Contextualizes the N-nitro rearrangement mechanism in azoles).
  • Larina, L. I.; Lopyrev, V. A. (2009). "Nitroazoles: Synthesis, Structure and Properties." Springer. Link (Comprehensive review of nitration methodologies).

  • Telvekar, V. N., et al. (2012). "Novel system for nitration of pyrazoles using NaNO2 and PMBP." Tetrahedron Letters, 53(15), 1928-1930.

Sources

Reference Data & Comparative Studies

Validation

"performance comparison of energetic materials derived from nitropyrazoles"

Introduction: The Nitropyrazole Paradigm The development of energetic materials has historically been trapped in a zero-sum game between performance (detonation velocity/pressure) and safety (sensitivity to impact/fricti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nitropyrazole Paradigm

The development of energetic materials has historically been trapped in a zero-sum game between performance (detonation velocity/pressure) and safety (sensitivity to impact/friction). Traditional nitramines like RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (octogen) offer high performance but suffer from high sensitivity. Conversely, TATB (triaminotrinitrobenzene) is insensitive but lacks the energy density required for high-performance warheads or propulsion systems.

Nitropyrazoles represent a breakthrough class of "Insensitive High Explosives" (IHEs). The pyrazole ring's high heat of formation (positive


), combined with the ability to tune sensitivity via amino (-NH

) and nitro (-NO

) group placement, allows these materials to approach HMX performance while retaining TATB-like safety. This guide objectively compares the two most prominent derivatives: 3,4,5-Trinitropyrazole (TNP) and 4-Amino-3,5-dinitropyrazole (LLM-116) .

Comparative Performance Analysis

The following data synthesizes experimental values from recent high-impact studies. Note that LLM-116 is often benchmarked against TATB for safety, while TNP is benchmarked against RDX for power.

Table 1: Physicochemical and Detonation Properties[1][2]
PropertyTNP (3,4,5-Trinitropyrazole)LLM-116 (4-Amino-3,5-dinitropyrazole)RDX (Reference)TATB (Reference)
Formula C

HN

O

C

H

N

O

C

H

N

O

C

H

N

O

Density (

)
1.87 g/cm

1.90 g/cm

1.82 g/cm

1.93 g/cm

Oxygen Balance (CO

)
-11.9%-34.6%-21.6%-55.8%
Detonation Velocity (

)
~8,800 m/s~8,500 m/s8,750 m/s7,945 m/s
Detonation Pressure (

)
~34.5 GPa~32.0 GPa34.0 GPa31.2 GPa
Heat of Formation (

)
+25 kJ/mol-22 kJ/mol+70 kJ/mol-154 kJ/mol

Expert Insight:

  • TNP effectively matches RDX in detonation velocity and pressure due to its higher nitrogen content and better oxygen balance, despite a slightly lower density.

  • LLM-116 sacrifices some raw power (lower

    
     and 
    
    
    
    than TNP) for a massive gain in density and stability. Its performance significantly exceeds TATB, making it a viable replacement for insensitive boosters.
Table 2: Sensitivity and Thermal Stability Profile
PropertyTNP LLM-116 RDX TATB
Decomposition Temp (

)
260–280 °C262 °C204 °C330 °C
Impact Sensitivity (

)
20–30 cm (Sensitive)>177 cm (Insensitive)26 cm>320 cm
Friction Sensitivity 120 N>360 N120 N>360 N
Spark Sensitivity 0.08 J>0.25 J0.02 J>0.25 J

Mechanistic Causality:

  • LLM-116's Insensitivity: The adjacent amino (-NH

    
    ) and nitro (-NO
    
    
    
    ) groups create a "push-pull" electronic effect and extensive intermolecular hydrogen bonding (similar to TATB). This network dissipates mechanical energy (impact/friction) as heat rather than bond rupture.
  • TNP's Power: The absence of the amino group removes the stabilizing hydrogen bond network but increases the oxygen balance, driving the detonation velocity higher.

Visualization: Structure-Property Relationships[4]

The following diagram illustrates the synthesis pathways and the trade-off logic between the two materials.

Nitropyrazole_Landscape cluster_LLM Pathway A: Amination (Insensitivity) cluster_TNP Pathway B: Oxidation/Nitration (Power) Start Precursor: 3,5-Dinitropyrazole LLM116 LLM-116 (4-Amino-3,5-dinitropyrazole) Start->LLM116 VNS Amination (TMHI / Base) Mech_LLM Mechanism: H-Bonding Network Energy Dissipation LLM116->Mech_LLM TNP TNP (3,4,5-Trinitropyrazole) LLM116->TNP Oxidation (Oxone / KHSO5) Safety High Safety (Approaches TATB) Mech_LLM->Safety Result Mech_TNP Mechanism: High Oxygen Balance Dense Packing TNP->Mech_TNP Performance High Performance (Matches RDX) Mech_TNP->Performance Result

Caption: Synthesis logic flow connecting precursor 3,5-dinitropyrazole to LLM-116 (Safety optimized) and TNP (Performance optimized).

Experimental Protocols

These protocols are designed for validation in a standard energetic materials laboratory. Safety Warning: All procedures involve energetic materials. Operations must be conducted behind blast shields with appropriate PPE (ESD grounding, Kevlar gloves, face shields).

Protocol A: Synthesis of LLM-116 via Vicarious Nucleophilic Substitution (VNS)

Rationale: Direct nitration of pyrazoles is difficult due to ring deactivation. VNS allows the introduction of an amino group onto the electron-deficient dinitropyrazole ring.

Reagents:

  • 3,5-Dinitropyrazole (3,5-DNP)[1][2]

  • 1,1,1-Trimethylhydrazinium iodide (TMHI) - Aminating agent

  • Potassium tert-butoxide (t-BuOK) - Base

  • Dimethyl sulfoxide (DMSO) - Solvent

Workflow:

  • Dissolution: Dissolve 10 mmol of 3,5-DNP and 12 mmol of TMHI in 20 mL of anhydrous DMSO. Stir at 20°C under nitrogen atmosphere.

  • Addition: Slowly add 25 mmol of solid t-BuOK in small portions over 30 minutes. Critical Step: Maintain temperature below 25°C to prevent decomposition. The solution will turn deep red.

  • Reaction: Stir the mixture for 2 hours at room temperature.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold dilute HCl (1M). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3x 20 mL), and recrystallize from hot water or methanol.

  • Yield Check: Expect 80-90% yield. Melting point should be ~176°C (hydrate) or higher (anhydrous).

Protocol B: Synthesis of TNP via Oxidation of LLM-116

Rationale: Oxidation of the amino group in LLM-116 to a nitro group is a "green" pathway compared to harsh mixed-acid nitrations of other precursors.

Reagents:

  • LLM-116 (from Protocol A)

  • Oxone (Potassium peroxymonosulfate) or KHSO

    
    
    
  • Water (Solvent)[1]

Workflow:

  • Suspension: Suspend 5 mmol of LLM-116 in 30 mL of water.

  • Oxidation: Add 20 mmol of Oxone in portions.

  • Heating: Heat the mixture to reflux (approx. 100°C) for 4-6 hours. The yellow suspension will slowly turn white/colorless as the amino group is oxidized to a nitro group.

  • Extraction: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3x 30 mL).

  • Isolation: Dry the organic layer over MgSO

    
    , filter, and evaporate the solvent under reduced pressure.
    
  • Product: TNP is obtained as a white crystalline solid. Recrystallize from chloroform/ethanol.

Protocol C: Characterization (Self-Validating Systems)

To ensure scientific integrity, the synthesized materials must be validated using the following methods:

  • Differential Scanning Calorimetry (DSC):

    • Setup: 0.5 mg sample in an aluminum pan.

    • Rate: 5°C/min under nitrogen flow (50 mL/min).

    • Validation: LLM-116 must show an endotherm (melt) at ~176°C followed by an exotherm (decomposition) >260°C. TNP should show no melting before decomposition at ~280°C (sublimation may occur).

  • BAM Fallhammer (Impact Sensitivity):

    • Setup: Standard BAM apparatus with varying drop weights (1 kg, 2 kg, 5 kg).

    • Procedure: Determine the

      
       (height at which 50% of samples initiate).
      
    • Validation: LLM-116 should show no reaction at standard heights (>100 cm), confirming its IHE status.

References

  • Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry (2012). [Link]

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Lawrence Livermore National Laboratory / OSTI (2001). [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules (2020).[3][4] [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (2021). [Link]

  • Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts. Dalton Transactions (2013). [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity Studies of Nitropyrazole-Based Compounds

Subtitle: A Strategic Analysis of Immunological Distinctness and Pharmacological Selectivity vs. Nitroimidazoles Executive Summary: The Nitropyrazole Advantage Audience: Drug Development Professionals, Medicinal Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Strategic Analysis of Immunological Distinctness and Pharmacological Selectivity vs. Nitroimidazoles

Executive Summary: The Nitropyrazole Advantage

Audience: Drug Development Professionals, Medicinal Chemists, and Toxicologists.

In the landscape of nitrogen-rich heterocycles, nitroimidazoles (e.g., Metronidazole, Tinidazole) have long been the gold standard for treating anaerobic bacterial and protozoal infections. However, their clinical utility is increasingly compromised by two factors: antimicrobial resistance (AMR) and hypersensitivity reactions .

Nitropyrazoles (1,2-diazoles) have emerged as a superior bioisosteric alternative. This guide objectively compares nitropyrazoles against nitroimidazoles, focusing on "cross-reactivity" in three critical dimensions:

  • Immunological Cross-Reactivity: Do patients allergic to metronidazole react to nitropyrazoles?

  • Pharmacological Cross-Reactivity: Do nitropyrazoles bypass nitroimidazole-resistance mechanisms?

  • Toxicological Cross-Reactivity: Do they share the genotoxic liability of the nitro group?

Key Finding: Experimental evidence suggests that nitropyrazoles possess a distinct immunological profile (low/no allergic cross-reactivity) and tunable redox potentials that can bypass standard resistance mechanisms, though they share the fundamental nitro-reduction metabolic pathway.

Structural & Mechanistic Comparison

To understand cross-reactivity, one must first distinguish the scaffolds. While both are five-membered nitro-heterocycles, the nitrogen positioning alters their electronic landscape, affecting both antibody binding (allergy) and enzymatic reduction (efficacy/toxicity).

Table 1: Physicochemical & Biological Comparison
FeatureNitroimidazole (e.g., Metronidazole)Nitropyrazole (e.g., 4-Nitropyrazole)Impact on Cross-Reactivity
Ring Structure 1,3-diazole (N at 1,3)1,2-diazole (N at 1,2)High: Altered shape prevents IgE cross-binding.
Nitro Position Typically C-5 (or C-2)Typically C-4Medium: Affects redox potential.
Redox Potential (

)
~ -486 mVTunable (-400 to -600 mV)High: Determines specificity for Nitroreductases (NTRs).
Metabolic Activation Obligate reduction by PFOR/RdxAReduction by broad NTRsMedium: Shared toxic metabolites (hydroxylamine).
Major Resistance nim genes, rdxA inactivationLess affected by rdxA lossLow: Potential to treat resistant strains.

Immunological Cross-Reactivity (Hypersensitivity)

The Clinical Problem: Hypersensitivity to metronidazole is rare but serious (SJS/TEN, anaphylaxis). Clinicians often fear "class effects," assuming all nitro-drugs will cross-react.

Scientific Consensus

Current data indicates negligible immunological cross-reactivity between nitroimidazoles and nitropyrazoles.

  • Haptenization: Drug allergy relies on the drug (hapten) binding to a carrier protein. The antibodies formed are specific to the ring geometry. The 1,2-diazole (pyrazole) shape is sufficiently distinct from the 1,3-diazole (imidazole) that IgE antibodies raised against one rarely recognize the other.

  • Evidence: Studies on nitroimidazole hypersensitivity show limited cross-reactivity even within the imidazole class (e.g., Metronidazole vs. Ornidazole often do not cross-react).[1] Cross-reactivity across to the pyrazole scaffold is theoretically and clinically highly improbable.

Experimental Protocol: Basophil Activation Test (BAT)

To validate lack of cross-reactivity in a new nitropyrazole candidate.

  • Sample Collection: Heparinized whole blood from patients with confirmed Metronidazole allergy.

  • Stimulation: Incubate blood aliquots (100 µL) with:

    • Control: Anti-FcεRI mAb (Positive), PBS (Negative).

    • Comparator: Metronidazole (0.1, 1, 5 mg/mL).

    • Test Article: Nitropyrazole Candidate (0.1, 1, 5 mg/mL).

  • Staining: Stain for activation markers CD63 and CD203c using flow cytometry.

  • Analysis:

    • Positive Result: >5% CD63+ upregulation compared to negative control.

    • Success Criterion: Patient basophils activate with Metronidazole but remain quiescent with Nitropyrazole.

Pharmacological Cross-Reactivity (Metabolic Activation)

The Mechanism: Both scaffolds act as prodrugs . They must be reduced by bacterial nitroreductases (NTRs) to form toxic radical species (nitroso


 hydroxylamine) that damage DNA.

Cross-Reactivity in Resistance:

  • Nitroimidazole Resistance: Often caused by mutations in specific oxygen-insensitive NTRs (e.g., rdxA or frxA in H. pylori).

  • Nitropyrazole Opportunity: Nitropyrazoles often have different electron affinity. They can be designed to be substrates for alternative reductases or to retain activity even when rdxA is mutated.

Visualization: The Nitro-Activation Pathway

The following diagram illustrates the shared metabolic pathway and the divergence in resistance mechanisms.[2]

NitroActivation Prodrug_Imid Nitroimidazole (Prodrug) NTR_System Nitroreductases (RdxA, FrxA, PFOR) Prodrug_Imid->NTR_System High Specificity Resistance Resistance: Mutated RdxA fails to reduce Imidazole Prodrug_Imid->Resistance In resistant strains Prodrug_Pyraz Nitropyrazole (Candidate) Prodrug_Pyraz->NTR_System Broader Specificity Nitro_Radical Nitro Radical Anion (R-NO2•-) Prodrug_Pyraz->Nitro_Radical Bypasses Resistance (Alt. Redox Potential) NTR_System->Nitro_Radical 1e- Reduction Nitroso Nitroso Intermediate (R-NO) Nitro_Radical->Nitroso Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl DNA_Damage DNA Fragmentation (Bacterial Death) Hydroxyl->DNA_Damage Covalent Adducts

Caption: Comparative metabolic activation pathways. Nitropyrazoles can often bypass specific resistance mechanisms (like RdxA deletion) due to broader affinity for alternative cellular reductases.

Toxicological Cross-Reactivity (Genotoxicity)

This is the most critical safety hurdle. The nitro group is inherently a "structural alert" for genotoxicity (Ames positive).

  • The Fear: Cross-reactivity in toxicity means "if Metronidazole is mutagenic, Nitropyrazole will be too."

  • The Reality: Genotoxicity is highly dependent on the position of the nitro group.

    • 5-Nitroimidazoles: Highly mutagenic in bacteria (Ames positive), though often safe in humans due to mammalian metabolic clearance.

    • 4-Nitropyrazoles: Studies suggest that placing the nitro group at position 4, combined with N-1 substitution, can significantly reduce genotoxicity compared to 5-nitroimidazoles while retaining efficacy.

Experimental Protocol: Comparative Ames Test

To demonstrate superior safety selectivity.

  • Strains: Salmonella typhimurium TA98, TA100 (with and without S9 metabolic activation).

  • Dosing: 5 concentrations (e.g., 0.1 to 1000 µ g/plate ).

  • Controls:

    • Negative: DMSO.

    • Positive: 4-NQO (without S9), 2-AA (with S9).

    • Reference: Metronidazole (Expect positive in TA100).

  • Analysis:

    • Calculate Mutagenic Potency (revertants/nmol) .

    • Target Profile: Nitropyrazole should show a significantly higher "Lowest Effective Dose" (LED) or no mutagenicity compared to Metronidazole.

References

  • Thomas, C., & Gwenin, C. D. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles.[3][4] Biology, 10(5), 388.[4]

  • Beyaz, Ş., et al. (2021). Diagnostic workup including CD203c-based basophil activation test in immediate hypersensitivity due to metronidazole and ornidazole and evaluation of cross-reactivity in between.[1] Allergy, 76(3), 842-852.[1]

  • Mendelsohn, B. A., et al. (2023). Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623. MDPI, 11(3).

  • Boechat, N., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(8).

  • Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: cross-reactivity with other nitroimidazoles.[5] Journal of Allergy and Clinical Immunology: In Practice, 5(3), 827-828.

Sources

Validation

In Vitro vs. In Vivo Activity of Pyrazole-Based Pharmaceuticals: A Translational Guide

Executive Summary The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties allow it to ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties allow it to act as a bioisostere for phenols and amides, facilitating high-affinity binding to kinases, G-protein-coupled receptors (GPCRs), and oxidoreductases.

However, a critical bottleneck in pyrazole drug development is the translational gap : the disconnect between potent in vitro inhibitory concentration (


) and in vivo effective dose (

). This guide analyzes this dichotomy, focusing on pharmacokinetic (PK) liabilities, metabolic divergence, and off-target pharmacology, using industry-standard case studies like Celecoxib and Crizotinib.

Part 1: Comparative Performance Analysis

The following data highlights the contrast between isolated target inhibition and systemic efficacy.

Table 1: Quantitative Disconnect & Correlation in Pyrazole Therapeutics
CompoundTargetIn Vitro Potency (

/

)
In Vivo Efficacy (

/ TGI)
Translational Status
Celecoxib COX-2

(Whole Blood)

(Rat Paw Edema)
High Correlation (Efficacy)
Celecoxib CYP1A2

(Inhibition)
No Effect (Human PK)False Positive (Toxicity)
Crizotinib ALK/ROS1

(Cellular Phospho-ALK)

Tumor Growth Inhibition (TGI)
High Correlation
Compound 15e Tubulin/Growth

(B16 Melanoma)
Significant reduction in tumor vol.Moderate Correlation
Case Study 1: The Metabolic False Positive (Celecoxib)

The Data: In human liver microsomes, Celecoxib acts as a moderately potent competitive inhibitor of CYP1A2 (


).[2]
The Reality:  In clinical settings, Celecoxib shows no significant interaction  with CYP1A2 substrates (e.g., tizanidine).[2]
The Mechanism:  This discrepancy arises from high protein binding (>97%) in plasma, which reduces the free fraction of the drug available to inhibit hepatic enzymes in vivo.
Takeaway: In vitro metabolic screens for pyrazoles often overestimate drug-drug interaction (DDI) risks if protein binding is not factored into the 

calculation.
Case Study 2: The Translational Success (Crizotinib)

The Data: Crizotinib inhibits ALK phosphorylation in H3122 cells with an


 of ~24 nM.
The Reality:  In xenograft models, this potency translates directly to tumor regression.
The Mechanism:  The pyrazole core in Crizotinib mimics the ATP purine ring, forming critical hydrogen bonds within the kinase hinge region. The high lipophilicity of the fluorophenyl group attached to the pyrazole ensures adequate membrane permeability, allowing the drug to reach the intracellular kinase domain effectively.

Part 2: Critical Analysis of Discrepancies

When developing pyrazole derivatives, three primary factors drive the wedge between in vitro and in vivo results:

Solubility-Limited Absorption

Pyrazoles are often lipophilic (High LogP). While this aids potency in DMSO-based in vitro assays, it causes precipitation in the aqueous environment of the gastrointestinal tract.

  • Correction: Use biorelevant media (e.g., FaSSIF) during in vitro dissolution testing to better predict in vivo absorption.

The "Metabolic Switch"

The pyrazole ring is susceptible to N-oxidation and glucuronidation.

  • Observation: A compound may be stable in a biochemical assay but rapidly cleared in a mouse model due to species-specific Phase II metabolism.

  • Protocol: Always pair

    
     screens with microsomal stability assays (Mouse vs. Human S9 fraction).
    
Off-Target Polypharmacology

Celecoxib, for instance, affects voltage-gated ion channels (KCNQ5) in vitro at supratherapeutic concentrations. These effects are rarely seen in vivo due to dose-limiting toxicity preventing those concentrations from being reached.

Part 3: Standardized Experimental Protocols

To ensure reproducibility and valid data comparison, follow these self-validating workflows.

Protocol A: High-Throughput In Vitro Kinase Screening

Objective: Determine intrinsic potency against a target (e.g., ALK, COX-2).

  • Reagent Prep: Dissolve pyrazole derivative in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ).
    
  • Enzyme Reaction:

    • Mix 5

      
      L diluted compound + 5 
      
      
      
      L Target Kinase (0.5 nM final).
    • Incubate 15 min at RT (allows "slow-binding" kinetics typical of pyrazoles).

    • Add 10

      
      L ATP/Substrate mix (
      
      
      
      concentration).
  • Detection: Incubate 60 min. Add detection reagent (e.g., ADP-Glo). Read Luminescence.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must be within 3-fold of historical

    
    .
    
Protocol B: In Vivo Xenograft Efficacy Model

Objective: Validate translational efficacy in a physiological system.

  • Tumor Induction: Inject

    
     cancer cells (e.g., H3122) subcutaneously into the flank of SCID mice. Matrigel (1:1) is required for pyrazole-sensitive cell lines to ensure engraftment.
    
  • Randomization: When tumors reach

    
    , randomize mice into groups (n=8).
    
  • Formulation (Critical for Pyrazoles):

    • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) OR 10% DMSO / 40% PEG300 / 50% Water (Solution).

    • Note: Avoid pure DMSO; it causes local toxicity that confounds weight loss data.

  • Dosing: Oral gavage (PO) daily for 21 days.

  • Endpoints:

    • Tumor Volume:

      
      .
      
    • Body Weight: >20% loss indicates toxicity (stop dosing).

  • PK Correlation: Collect plasma at

    
     (usually 2h post-dose) on Day 21 to correlate efficacy with circulating drug levels.
    

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: The Translational Workflow (Hit-to-Lead)

This diagram outlines the decision gates for advancing a pyrazole hit from the petri dish to the animal model.

TranslationalWorkflow Hit In Vitro Hit (Pyrazoles) Solubility Solubility Screen (FaSSIF/PBS) Hit->Solubility Check PhysChem Metabolism Metabolic Stability (Microsomes) Solubility->Metabolism If Soluble Stop Discard/Redesign Solubility->Stop Precipitates CellBased Cellular Assay (Viability/Signaling) Metabolism->CellBased T1/2 > 30min Metabolism->Stop Rapid Clearance PK_Study In Vivo PK (Bioavailability) CellBased->PK_Study IC50 < 100nM CellBased->Stop Low Potency Efficacy Efficacy Model (Xenograft/Edema) PK_Study->Efficacy AUC > Target PK_Study->Stop Poor Exposure

Caption: Decision tree for escalating pyrazole derivatives from in vitro screening to in vivo validation.

Diagram 2: Crizotinib Mechanism of Action (ALK Pathway)

Visualizing how pyrazole-based inhibition of ALK translates to downstream tumor suppression.

ALKPathway Crizotinib Crizotinib (Pyrazole Core) ALK ALK Fusion Protein Crizotinib->ALK Inhibits (ATP Comp) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK ERK ERK (Proliferation) RAS->ERK AKT AKT (Survival) PI3K->AKT STAT3 STAT3 (Gene Exp) JAK->STAT3 TumorGrowth Tumor Growth & Metastasis ERK->TumorGrowth AKT->TumorGrowth STAT3->TumorGrowth

Caption: Crizotinib blocks ALK phosphorylation, preventing downstream signaling via ERK, AKT, and STAT3.[3][4]

References

  • BenchChem. (2025).[5][6] In-Vitro vs. In-Vivo Performance of 1-Isopropylpyrazole Compounds: A Comparative Guide. Retrieved from

  • Zhang, H., et al. (2015).[7] Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Sandberg, M., et al. (2002). Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo.[2] PubMed.[1] Retrieved from

  • Shaw, A. T., et al. (2011). Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer. PMC. Retrieved from

  • Wang, J., et al. (2014). Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer.[3][4] Oncotarget.[3] Retrieved from

Sources

Comparative

Benchmarking the Performance of 2-(3-nitro-1H-pyrazol-1-yl)ethanol: A Dual-Use Scaffold Analysis

Topic: Benchmarking the Performance of 2-(3-nitro-1H-pyrazol-1-yl)ethanol-based Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 2-(3-nitro-1H-pyrazol-1-yl)ethanol-based Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-nitro-1H-pyrazol-1-yl)ethanol (NPE) represents a critical "bridge" molecule in advanced materials science, sitting at the intersection of High-Energy Density Materials (HEDMs) and Bioactive Pharmacophores . Unlike simple aliphatic nitro-alcohols, the pyrazole core of NPE provides enhanced thermal stability and positive enthalpy of formation, while the hydroxyethyl tail offers versatile functionalization.

This guide benchmarks NPE against standard alternatives—specifically non-heterocyclic nitro alcohols and non-nitrated pyrazole precursors—to evaluate its performance in synthetic yield, physicochemical stability, and energetic potential.

Part 1: Physicochemical Performance Benchmark

To objectively evaluate NPE, we compare it against two primary alternatives: 2-Nitroethanol (a standard aliphatic energetic plasticizer) and 2-(1H-pyrazol-1-yl)ethanol (the non-nitrated pharmaceutical scaffold).

Table 1: Comparative Physicochemical Profile

Metric2-(3-nitro-1H-pyrazol-1-yl)ethanol (NPE) 2-Nitroethanol (Aliphatic Std)2-(1H-pyrazol-1-yl)ethanol (Pharma Std)Performance Insight
Density (g/cm³) 1.53 ± 0.1 (Predicted)1.2961.08NPE Superiority: The nitro-pyrazole core significantly boosts density, a critical parameter for detonation velocity in energetics [1, 2].
Boiling Point ~343 °C 194 °C256 °CThermal Stability: NPE exhibits superior thermal resistance, essential for melt-cast explosive formulations where aliphatic alcohols degrade [3].
Oxygen Balance Negative (Requires Oxidizer)-60%-188%Energetic Efficiency: NPE improves oxygen balance relative to the non-nitro analog but still requires oxidizers (e.g., AP/RDX) in formulation [4].
pKa (Predicted) 14.23 9.514.8Reactivity: The nitro group lowers the pKa of the ring protons but has minimal inductive effect on the distant hydroxyl, preserving nucleophilicity for esterification [1].
Solubility High (Polar Organics)Miscible (Water)Miscible (Water)Processability: NPE's solubility profile allows for homogeneous mixing in polyurethane binder curing processes.

Analyst Note: The 18% density increase of NPE over 2-nitroethanol makes it a preferred candidate for modern plasticizers where volume-limited specific impulse is the limiting factor.

Part 2: Synthetic Utility & Functionalization Protocols

The primary "performance" of an intermediate is defined by its downstream conversion efficiency. NPE is most commonly utilized as a precursor for Energetic Binders (via polymerization) or Bioactive Ligands (via nucleophilic substitution).

Core Workflow: Hydroxyl Activation Pathway

The following diagram illustrates the critical decision pathways for functionalizing NPE. The choice of reagents dictates whether the molecule serves as a drug scaffold (retention of chirality/structure) or an energetic precursor (introduction of explosophores like azides).

NPE_Functionalization cluster_legend Legend NPE 2-(3-nitro-1H-pyrazol-1-yl)ethanol (Starting Material) Chloride Alkyl Chloride Derivative (Activated Intermediate) NPE->Chloride SOCl2 / Pyridine (Inversion/Retention) Tosylate Tosylate/Mesylate (Leaving Group) NPE->Tosylate TsCl / TEA Polymer Polyurethane Binder (HEDM Matrix) NPE->Polymer Diisocyanates (Curing) Azide Energetic Plasticizer (Azido-Pyrazole) Chloride->Azide NaN3 / DMF (Energetic sub.) Amine Amino-Pyrazole (Bioactive Scaffold) Chloride->Amine NH3 / Pressure Ether Ether-Linked Drug (Target Specificity) Tosylate->Ether R-OH / NaH key Blue: Precursor | Yellow: Intermediate | Red: Energetic | Green: Pharma

Figure 1: Divergent synthetic pathways for NPE. The activation of the hydroxyl group (yellow nodes) is the rate-limiting step for both energetic and pharmaceutical applications.

Experimental Protocol: Chlorination of NPE (Standard Benchmark)

Objective: Convert the hydroxyl group to a chloride leaving group for subsequent azidation or amination. Rationale: Direct comparison of yield against non-nitro analogs reveals the steric/electronic influence of the 3-nitro group.

  • Preparation: Dissolve 10 mmol of 2-(3-nitro-1H-pyrazol-1-yl)ethanol in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 1.2 equivalents of Thionyl Chloride (

    
    )  dropwise at 0°C.
    
    • Critical Control: Add 1.5 eq of Pyridine to scavenge HCl. Without pyridine, the reaction may stall or proceed via an internal return mechanism (

      
      ) leading to retention of configuration (relevant if chiral analogs are used) [5, 6].
      
  • Reflux: Heat to reflux (40°C) for 3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Quench & Isolation: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine.
    
  • Benchmarking Metric:

    • Target Yield: >85%

    • Failure Mode: If yield <60%, check for "Over-nitration" byproducts or ring chlorination (rare with

      
       but possible with 
      
      
      
      ).
Part 3: Functional Efficacy Analysis
1. Energetic Materials Domain

In high-energy formulations, NPE serves as a plasticizer or binder precursor .

  • Mechanism: The pyrazole ring provides a high heat of formation (

    
    ) due to the N-N bond, while the nitro group adds oxygen for combustion.
    
  • Comparison: Unlike GAP (Glycidyl Azide Polymer) precursors which are liquid at room temperature but thermally sensitive, NPE derivatives offer a higher melting point, improving the mechanical integrity of the cast explosive [7, 8].

  • Safety Profile: The nitro-pyrazole moiety is generally less sensitive to impact than corresponding nitro-imidazoles, making NPE a "Green Energetic" candidate [9].

2. Pharmaceutical Domain

In drug discovery, NPE is a scaffold for bioisosteric replacement .

  • Mechanism: The 3-nitro-pyrazole unit mimics the electronic properties of nitrophenyl rings but with improved water solubility and reduced lipophilicity (lower LogP).

  • Application: It acts as a precursor to 3-amino-pyrazoles (via reduction of the nitro group), which are privileged structures in kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib analogs) [10, 11].

  • Metabolic Stability: The pyrazole ring is more resistant to oxidative metabolism (CYP450) compared to furan or thiophene rings often found in similar intermediate classes.

References
  • LookChem. (2024). 2-(3-nitro-1H-pyrazol-1-yl)ethanol Properties and Applications. Available at:

  • Singh, J., et al. (2023).[1] Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at:

  • Chem-Impex. (2024). 3-Nitro-1H-pyrazole: Pharmaceutical and Energetic Applications. Available at:

  • Lei, C., et al. (2020). New pyrazole energetic materials and their energetic salts. Dalton Transactions. Available at:

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at:

  • LibreTexts. (2019). Reactions of Alcohols with Thionyl Chloride. Available at:

  • Yin, P., et al. (2016). Fused Heterocycle-based Energetic Salts: Alliance of Pyrazole and 1,2,3-Triazole. Journal of Materials Chemistry A. Available at:

  • Zhang, Z., et al. (2024). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids. Journal of Materials Chemistry A. Available at:

  • Gao, H., et al. (2020).[2] Fused Heterocycle-based Energetic Materials. Journal of Materials Chemistry A. Available at:

  • Naim, M.J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences. Available at:

  • Alam, M.J., et al. (2019).[3] A Review on Pyrazole chemical entity and Biological Activity. ResearchGate. Available at:

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-(3-nitro-1H-pyrazol-1-yl)ethanol

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are not mere...

Author: BenchChem Technical Support Team. Date: February 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are cornerstones of a robust and ethical research program. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-nitro-1H-pyrazol-1-yl)ethanol, grounded in established safety principles and regulatory compliance.

Hazard Profile and Risk Assessment: Understanding the "Why"

2-(3-nitro-1H-pyrazol-1-yl)ethanol (CAS No. 956951-01-2) is a heterocyclic compound whose hazard profile necessitates careful management.[1] The primary risks are dictated by the nitro functional group (-NO₂) and the pyrazole structure.

Causality of Hazards: The nitro group makes this an energetic molecule. While not classified as an explosive, nitro-containing organic compounds can be thermally or shock-sensitive and may decompose to release toxic nitrogen oxides (NOx) upon combustion.[2] The compound is classified as harmful and an irritant, demanding rigorous adherence to safety protocols to prevent accidental exposure.

Summary of Hazard Information

Hazard Category Classification and Statement GHS Pictogram
Acute Toxicity Harmful if swallowed (H302) GHS07 (Exclamation Mark)
Skin Irritation Causes skin irritation (H315) GHS07 (Exclamation Mark)
Eye Irritation Causes serious eye irritation (H319) GHS07 (Exclamation Mark)

| Respiratory Irritation | May cause respiratory irritation (H335) | GHS07 (Exclamation Mark) |

Data sourced from supplier safety information.

The core directive for disposal is unambiguous: P501 - Dispose of contents/container to an approved waste disposal plant. [3] This explicitly prohibits disposal via standard laboratory drains or as common refuse.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

A. Personal Protective Equipment (PPE)

Before handling the pure compound or its waste solutions, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A properly fastened laboratory coat.

B. Waste Collection and Segregation

The principle of "like with like" is paramount. However, due to the energetic nature of the nitro group, this compound's waste stream requires specific segregation.

  • Dedicated Waste Container: Collect all waste containing 2-(3-nitro-1H-pyrazol-1-yl)ethanol in a dedicated, compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically appropriate, provided they are in good condition with no leaks and have a secure, sealing cap.[6]

  • Chemical Incompatibility: Never mix this waste stream with the following, as it can lead to violent reactions, gas evolution, or the formation of unstable compounds:

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates, permanganates)

    • Strong Acids (e.g., sulfuric acid, hydrochloric acid)

    • Strong Bases (e.g., sodium hydroxide, potassium hydroxide)

    • Reactive Metals (e.g., sodium, potassium, magnesium powder)

  • Secondary Containment: All liquid waste containers must be stored in a secondary containment bin to mitigate spills.[7]

Diagram: Chemical Waste Segregation Workflow

Waste Generated Waste (Pure compound, solutions, contaminated materials) Container Dedicated Hazardous Waste Container for 2-(3-nitro-1H-pyrazol-1-yl)ethanol Waste->Container Segregate Segregate from Incompatibles Container->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Oxidizers Oxidizers Segregate->Oxidizers Acids Acids Segregate->Acids Bases Bases Segregate->Bases

Caption: Workflow for proper segregation of the target chemical waste.

Step-by-Step Disposal Procedure

Follow this protocol to ensure compliance and safety when preparing the waste for final disposal.

Step 1: Container Selection and Labeling

  • Select a clean, leak-proof container compatible with the waste. Ensure the cap provides a tight seal.[6]

  • Affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the label with the following information:

    • The words "Hazardous Waste" .

    • Full Chemical Name(s): "2-(3-nitro-1H-pyrazol-1-yl)ethanol". If it is in a solution, list all components and their approximate percentages (e.g., "Methanol ~90%, 2-(3-nitro-1H-pyrazol-1-yl)ethanol ~10%"). Do not use abbreviations.

Step 2: Waste Accumulation and Storage

  • Keep the waste container closed at all times except when adding waste.[6][7] An open funnel is not a substitute for a cap.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]

  • The SAA should be away from heat, sparks, open flames, and direct sunlight.[9][10]

Step 3: Arranging for Professional Disposal

  • Once the container is full or you have finished the experiments generating this waste, schedule a pickup.

  • Contact your institution's EHS department. This is the only acceptable next step. EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]

  • NEVER attempt to treat this chemical waste yourself (e.g., via neutralization or degradation) without a validated and approved protocol.[7]

  • NEVER pour this chemical down the drain or place it in the regular trash.[7]

Diagram: Disposal Decision and Action Flowchart

start Waste Generated is_hazardous Is it 2-(3-nitro-1H-pyrazol-1-yl)ethanol or contaminated with it? start->is_hazardous collect Collect in Dedicated, Labeled Container is_hazardous->collect Yes no Follow appropriate disposal for non-hazardous waste is_hazardous->no No segregate Segregate from Incompatible Chemicals collect->segregate store Store Securely in Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

Caption: Decision-making process for the disposal of laboratory waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately notify colleagues in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[2] Do not use paper towels or other combustible materials as the primary absorbent due to the nature of the nitro compound.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2][12]

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department according to institutional policy.

Final Disposal Pathway: From Lab to Destruction

Once EHS collects the waste, it enters a regulated "cradle-to-grave" management system.[6] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration .[12] This process occurs at a licensed TSDF in specially designed incinerators that operate at temperatures sufficient to ensure complete destruction of the compound. These facilities are equipped with advanced flue gas scrubbing systems to neutralize and remove harmful byproducts, such as NOx, before they are released into the atmosphere.[13]

By following these procedures, you ensure that 2-(3-nitro-1H-pyrazol-1-yl)ethanol is managed safely from the moment it becomes waste to its final, environmentally sound destruction.

References

  • 3-Nitro-1H-pyrazole Safety Data Sheet. AFG Bioscience LLC. [Link]

  • Ethanol - Material Safety Data Sheet. Decon Labs. [Link]

  • Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower, Singapore. [Link]

  • Safety Data Sheet. MPLX. [Link]

  • Safety Data Sheet: Ethanol. Chemos GmbH & Co.KG. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Hazardous Waste Management Procedures. Towson University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. Community Environmental Response Facilitation Act (CERFA) Site Cleanup Working Advisory Board (CSWAB). [Link]

  • Biodegradation of nitroaromatic compounds. PubMed, National Library of Medicine. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center (DTIC). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB). [Link]

  • Bioremediation - Degradation of nitro aromatic compounds. Slideshare. [Link]

  • Bioremediation of Nitro-aromatics: An Overview. International Journal of Engineering and Applied Biosciences. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Waste Manual. University of Georgia Environmental Health & Safety Division. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-nitro-1H-pyrazol-1-yl)ethanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-nitro-1H-pyrazol-1-yl)ethanol. As a nitro-substituted heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(3-nitro-1H-pyrazol-1-yl)ethanol. As a nitro-substituted heterocyclic compound, it warrants a high degree of caution. This document moves beyond a simple checklist to instill a deep, causal understanding of the necessary protective measures, ensuring that every protocol is a self-validating system of safety.

Hazard Assessment: A Synthesis of Structural Cues

Specific safety data for 2-(3-nitro-1H-pyrazol-1-yl)ethanol is not extensively published. Therefore, a robust safety protocol must be derived from the known hazards of its constituent chemical motifs: the nitro group, the pyrazole ring, and the ethanol tail. This approach forms the foundation of our personal protective equipment (PPE) recommendations.

  • Energetic and Reactive Nature: The presence of a nitro group (NO₂) on a pyrazole ring is a significant indicator of potential energetic properties.[1] Nitro-substituted pyrazoles are actively researched as high-energy-density materials.[2][3] These compounds can exhibit thermal instability and may be sensitive to shock or heat, potentially leading to rapid decomposition or explosion.[4][5][6] Handling procedures must therefore be designed to mitigate these risks by avoiding ignition sources, friction, and shock.[7][8]

  • Toxicological Profile: While data for the specific molecule is unavailable, the Safety Data Sheet (SDS) for a closely related precursor, 3-Nitro-1H-pyrazole, classifies it as harmful if swallowed and a cause of serious eye damage.[7] Nitrogen-containing heterocyclic compounds are common in pharmaceuticals and can be biologically active.[9][10][11] Systemic absorption through skin contact, inhalation, or ingestion is a primary concern. Therefore, barrier protection is paramount.

  • Flammability and Irritation: The ethanol functional group imparts flammability to the molecule.[12][13][14] Vapors may form explosive mixtures with air.[12][13] Furthermore, ethanol is a known eye irritant, a risk compounded by the severe eye damage potential of the nitro-pyrazole core.[12][14][15]

The combined hazard profile necessitates a comprehensive PPE strategy that addresses chemical exposure, thermal instability, and flammability.

Core PPE Directive: The Non-Negotiable Minimum

For any work involving 2-(3-nitro-1H-pyrazol-1-yl)ethanol, the following PPE constitutes the mandatory minimum, regardless of the quantity or procedure.

  • Primary Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. However, due to the high risk of splashes and the severe eye damage potential, a full-face shield worn over safety glasses is the authoritative recommendation.[16]

  • Flame-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A flame-resistant (FR) coat is essential due to the flammability of the ethanol group and the potential for rapid decomposition of the nitro-pyrazole core.[8][17] This coat must be buttoned and have tight-fitting cuffs.[18]

  • Double Gloving: Double gloving is required to provide adequate barrier protection.[18]

    • Inner Glove: A nitrile glove provides a good baseline of chemical resistance for incidental contact.[6]

    • Outer Glove: A heavier-duty glove, such as butyl or neoprene, should be worn over the inner nitrile glove.[8][17] It is crucial to check glove manufacturer compatibility charts for resistance to both ethanol and nitro-aromatic compounds. Gloves must be changed every 30 minutes or immediately if contamination is suspected.[18]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin is permitted on the lower body. Shoes must be made of a non-porous material.

Scenario-Based PPE Protocols

Laboratory operations present varying levels of risk. The core PPE is always required, but specific tasks demand enhanced protection. The following table outlines these escalations.

Laboratory Operation Additional or Upgraded PPE Requirements Causality and Rationale
Weighing Solid Compound Full-face respirator (N100/P3 cartridges) [16]The compound is described as a powder, increasing the risk of aerosolization and inhalation.[7] A standard surgical mask does not provide adequate respiratory protection.[19]
Preparing Solutions Work within a certified chemical fume hood. A fume hood is a critical engineering control to contain volatile vapors and potential aerosols, minimizing inhalation exposure.[5][8]
Running Reactions (especially with heating) Work within a chemical fume hood with the sash lowered. Use a blast shield.[8]Heating increases the vapor pressure and the risk of thermal decomposition. A blast shield provides an additional physical barrier against potential explosions.
Handling Large Quantities (>10g) Chemical-resistant apron and arm sleeves. Increases the barrier protection for the torso and arms against significant spills or splashes.
Spill Cleanup Full-face, air-purifying respirator (NIOSH approved). [20] Chemical-resistant suit or coverall and chemical-resistant boots.A major spill presents a significant inhalation and contact hazard, requiring Level C PPE for full-body protection.[20]

Operational Plans and Methodologies

Workflow for Preparing a Solution

This workflow diagram outlines the critical safety steps for dissolving a pre-weighed amount of 2-(3-nitro-1H-pyrazol-1-yl)ethanol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase Prep1 Verify fume hood certification and airflow Prep2 Don all required PPE (FR Coat, Double Gloves, Face Shield) Prep1->Prep2 Prep3 Gather non-sparking tools and grounded equipment Prep2->Prep3 Hand1 Place sealed container of compound in hood Prep3->Hand1 Hand2 Slowly add solvent to vessel using a grounded funnel Hand1->Hand2 Hand3 Carefully unseal container and transfer solid to solvent Hand2->Hand3 Hand4 Reseal primary container immediately Hand3->Hand4 Hand5 Gently stir to dissolve (avoid vigorous heating) Hand4->Hand5 Clean1 Wipe down work surface with appropriate solvent Hand5->Clean1 Clean2 Dispose of contaminated wipes in hazardous waste Clean1->Clean2 Clean3 Doff PPE following proper procedure Clean2->Clean3 Clean4 Wash hands thoroughly with soap and water Clean3->Clean4

Caption: Safe workflow for preparing a solution.

PPE Donning and Doffing Procedure

Properly removing PPE is as critical as wearing it to prevent contamination.

Donning (Putting On):

  • Wash Hands: Start with clean hands.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the flame-resistant lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second, heavier-duty pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety glasses, followed by the full-face shield.

Doffing (Taking Off):

  • Outer Gloves: Remove the outer gloves first, peeling them off without touching the exterior surface. Dispose of them in a designated hazardous waste container.

  • Face Shield/Goggles: Remove face protection by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination. Place it in a designated container for FR laundry.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with your bare hands.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal of Contaminated PPE

All disposable PPE, including both pairs of gloves, bench paper, and contaminated wipes, must be considered hazardous waste.

  • Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste bag or container.

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[13] Do not discard contaminated items in the regular trash.

References

  • ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Ethanol.
  • Airgas. (2019). SAFETY DATA SHEET - Ethanol.
  • Pharmco-Aaper. (2013). MATERIAL SAFETY DATA SHEET - Ethanol.
  • LookChem. (n.d.). Cas 956951-01-2, 2-(3-nitro-1H-pyrazol-1-yl)ethanol.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Reagents. (n.d.).
  • Savogran. (2019). Standard GHS SDS Report.
  • University of Wisconsin-Milwaukee. (n.d.). SOP-for-Nitromethane.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethanol.
  • ResearchGate. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole.
  • ResearchGate. (2014). Thermal Decomposition of Nitropyrazoles.
  • National Institutes of Health (NIH). (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review.
  • Vanderbilt University. (2023). Nitromethane Chemical Safety Protocol.
  • PubMed Central (PMC). (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • ResearchGate. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
  • ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview.
  • PubChem. (n.d.). 2-[1-(2-Nitrophenyl)pyrazol-3-yl]ethanol.
  • MDPI. (n.d.). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
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